SMS121
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H21NO5 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
2-[4-[(E)-3-[4-(dimethylamino)phenyl]-3-oxoprop-1-enyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C20H21NO5/c1-21(2)16-8-6-15(7-9-16)17(22)10-4-14-5-11-18(19(12-14)25-3)26-13-20(23)24/h4-12H,13H2,1-3H3,(H,23,24)/b10-4+ |
InChIキー |
POSPUCADEWJXCE-ONNFQVAWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of SMS121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SMS121 is a novel, drug-like small molecule identified through receptor-based virtual screening as a potent inhibitor of the fatty acid translocase CD36.[1][2][3] Its mechanism of action centers on the impairment of fatty acid uptake in acute myeloid leukemia (AML) cells, a process critical for their proliferation and survival.[1][2][3] By blocking this key metabolic pathway, this compound induces a cytotoxic effect, leading to decreased viability of AML cells.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical interactions, effects on cellular processes, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of CD36-Mediated Fatty Acid Uptake
The primary molecular target of this compound is the cluster of differentiation 36 (CD36), a transmembrane glycoprotein (B1211001) that functions as a scavenger receptor and a transporter of long-chain fatty acids.[5][6] In the context of acute myeloid leukemia, AML cells exhibit a metabolic dependency on fatty acid oxidation for their rapid proliferation and survival.[2][3] These cells can induce lipolysis in adjacent adipocytes, facilitating the transfer of fatty acids which are then taken up by the AML cells via CD36.[2]
This compound directly binds to CD36, with a dissociation constant (Kd) in the micromolar range, thereby inhibiting its function.[5][6] This inhibition disrupts the uptake of fatty acids into the AML cells.[1][2] The reduction in intracellular fatty acid availability hampers the metabolic processes that are essential for the high energy demands of these malignant cells.[2] Consequently, this leads to a decrease in cell viability and proliferation.[1][5] The inhibitory effect of this compound on fatty acid uptake can be reversed by the addition of free fatty acids, further confirming its specific mechanism of action.[1][2][3]
Signaling Pathway and Cellular Consequences
The mechanism of this compound is a direct inhibition of a transport process rather than a complex signaling cascade. However, the consequences of this inhibition have significant downstream effects on cellular signaling related to metabolism and survival.
Caption: Mechanism of this compound action on AML cells.
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the activity of this compound.
| Parameter | Value | Cell Line | Method |
| Binding Affinity (Kd) | 5.57 µM[5][6] | - | Surface Plasmon Resonance (SPR) |
| ~5 µM[7][8] | - | Not Specified | |
| IC50 (Lipid Uptake) | 164 µM[1][4][7][8] | KG-1 | Fluorescent Fatty Acid Analogue Uptake Assay |
| IC50 (Cell Viability) | 156 µM[1][4][6][7][8] | KG-1 | ATP-based Cell Viability Assay |
| Cell Line | Treatment | Duration | Mean Survival |
| KG-1 | 150 µM this compound | 96 hours | 14.7%[1][4] |
| THP-1 | 150 µM this compound | 96 hours | 20.6%[1][4] |
Experimental Protocols
Detailed methodologies for the key experiments that determined the mechanism of action of this compound are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol was used to determine the binding affinity of this compound to its target, CD36.
-
Immobilization: Biotinylated CD36 was captured on a sensor chip at a concentration of 20 µg/mL in an immobilization buffer, with a flow rate of 5 µL/min.[2]
-
Analyte Injection: this compound (the analyte) was injected at various concentrations (0–50 μM) at a flow rate of 30 µL/min.[1][2]
-
Analysis: The analysis was performed in duplicate, from the lowest to the highest concentration.[2]
-
Regeneration: The chip was regenerated using a Guanidine-solution (8 M guanidine-HCl and 1 M NaOH, 3:1 v/v).[2]
-
Data Processing: The collected data were processed and analyzed using BIAevaluation software, with reference subtraction applied.[2] The average response in the last 10 seconds of association was plotted against the concentration of this compound to determine the dissociation constant (Kd).[1]
Concentration-Dependent Inhibition of Lipid Uptake
This assay quantifies the ability of this compound to inhibit the uptake of fatty acids into AML cells.
-
Cell Culture: KG-1 cells were cultured in a 24-well plate at a density of 150,000 cells/well in RPMI 1640 medium without FBS for 24 hours.[2]
-
Compound Preparation: A dilution series of this compound in DMSO was prepared, starting from a 500 mM stock. Further dilutions were made in RPMI 1640.[2]
-
Treatment: The diluted this compound was added to the wells in triplicate to achieve final concentrations ranging from 0 to 500 µM (with 0.1% DMSO as a control).[2][4] The cells were pre-incubated with this compound for 50 minutes.[1][4]
-
Fatty Acid Analogue Addition: A green fluorescent fatty acid analogue, C1-BODIPY 500/510-C12, was then added to the wells, and the cells were incubated for an additional 10 minutes.[1][4]
-
Imaging and Analysis: The cells were imaged using a confocal microscope. The inhibition of fluorescent lipid uptake was quantified relative to the number of nuclei (stained with DAPI). An IC50 value was calculated using non-linear regression.[1][4]
Caption: Workflow for the lipid uptake inhibition assay.
ATP-Based Cell Viability Assay
This assay measures the effect of this compound on the viability of AML cells by quantifying ATP levels, which are indicative of metabolically active cells.
-
Cell Seeding: KG-1 cells were seeded in 96-well plates.
-
Treatment: The cells were treated with increasing concentrations of this compound (0 to 400 µM) for 72 hours. A DMSO control was included.[1][4]
-
ATP Measurement: After the incubation period, a reagent that lyses the cells and releases ATP is added. The amount of ATP is then quantified using a luciferase-based reaction that produces a luminescent signal.
-
Analysis: The luminescent signal is proportional to the number of viable cells. The results are normalized to the DMSO control, and an IC50 value is calculated.[1][4]
Live Cell Count by Trypan Blue Exclusion
This method provides a direct measure of cell viability by distinguishing between live and dead cells.
-
Cell Treatment: KG-1 and THP-1 cells were treated with 150 µM this compound or a DMSO control for 96 hours.[1][4]
-
Staining: A sample of the cell suspension was mixed with trypan blue dye.
-
Counting: Live cells, which have intact cell membranes, exclude the dye and appear unstained. Dead cells, with compromised membranes, take up the dye and appear blue. The number of live and dead cells was counted using a hemocytometer or an automated cell counter.
-
Analysis: The percentage of surviving cells was calculated for each condition.[1][4]
Conclusion
This compound presents a targeted approach to cancer therapy by exploiting the metabolic vulnerability of AML cells. Its well-defined mechanism of action, centered on the inhibition of the CD36 fatty acid transporter, leads to a significant reduction in AML cell viability and proliferation. The data and protocols outlined in this guide provide a solid foundation for further research and development of this compound and other CD36 inhibitors as potential therapeutics for acute myeloid leukemia.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | CD36 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
SMS121 as a CD36 Inhibitor in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a formidable hematologic malignancy, with high relapse rates and poor overall survival, underscoring the urgent need for novel therapeutic strategies.[1][2] A growing body of evidence highlights the critical role of metabolic reprogramming, particularly the dependence on fatty acid metabolism, in AML cell survival, proliferation, and resistance to chemotherapy.[3][4][5][6] The scavenger receptor CD36, a key transporter of long-chain fatty acids, is frequently overexpressed in AML and its high expression is correlated with poorer patient outcomes.[1][3][7] This makes CD36 an attractive therapeutic target. SMS121 is a novel, drug-like small molecule identified through receptor-based virtual screening that specifically targets and inhibits CD36.[1][8] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, key quantitative data, relevant signaling pathways, and detailed experimental protocols for its evaluation as a potential therapeutic agent in AML.
Introduction to CD36 and this compound in AML
Acute Myeloid Leukemia is characterized by the aberrant proliferation of myeloid blasts in the bone marrow.[1][3] A key challenge in AML treatment is the development of chemotherapy resistance.[3][4] AML cells exhibit significant metabolic plasticity, often upregulating fatty acid oxidation (FAO) to meet their high energy demands and evade therapeutic agents.[4][5][6] This metabolic shift is heavily reliant on the uptake of fatty acids from the bone marrow microenvironment, a process facilitated by the transmembrane protein CD36.[3][6]
High CD36 expression in AML patients is associated with poorer survival, increased risk of relapse, and extramedullary disease.[1][7][9] The protein acts as a crucial gateway for fatty acids, fueling the mitochondrial oxidative phosphorylation that is critical for AML cell survival.[1][5] Consequently, inhibiting CD36 presents a promising therapeutic avenue to disrupt this metabolic dependency.
This compound was discovered as a potent, small-molecule inhibitor of CD36.[1][10] Identified through virtual screening, it has been experimentally validated to bind to CD36 and impair its function, leading to reduced fatty acid uptake and decreased viability of AML cells.[1][3]
This compound: Mechanism of Action
This compound functions as a direct inhibitor of the CD36 protein. By binding to the receptor, it blocks the uptake of very long/long-chain fatty acids into the leukemic cells.[1][10] This disruption of a critical nutrient supply chain leads to a reduction in intracellular lipid stores and cripples the cell's ability to perform fatty acid oxidation. The ultimate consequences for the AML cell are decreased viability and impaired proliferation.[10][11] The effects of this compound on cell viability can be reversed by the addition of free fatty acids, confirming that its mechanism is directly tied to the inhibition of fatty acid uptake.[1][8]
Figure 1. Mechanism of this compound Action in AML Cells.
Quantitative Data Summary
The efficacy of this compound has been quantified in several key studies. The following tables summarize the reported values for its binding affinity and its inhibitory effects on AML cell lines.
Table 1: Binding Affinity of this compound
| Parameter | Value | Reference |
|---|
| Dissociation Constant (Kd) | ~5-6 µM |[10][11][12][13] |
Table 2: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Assay | Endpoint | Value (IC50) | Treatment Duration | Reference |
|---|---|---|---|---|---|
| KG-1 | Lipid Uptake | Inhibition of fluorescent fatty acid uptake | 164 µM | 50 minutes | [3][11][13] |
| KG-1 | Cell Viability | ATP-based assay | 156 µM | 72 hours |[3][11][13] |
Table 3: Effect of this compound on AML Cell Survival
| Cell Line | This compound Concentration | Mean Survival (%) | Treatment Duration | Reference |
|---|---|---|---|---|
| KG-1 | 150 µM | 14.7% | 96 hours | [3][13] |
| THP-1 | 150 µM | 20.6% | 96 hours |[3][13] |
CD36 Signaling Pathways in AML
CD36 is not merely a passive transporter but also functions as a signaling receptor involved in pathways that promote cancer progression. In AML, the APOC2-CD36 axis has been shown to activate LYN-ERK signaling, which enhances leukemia growth.[14][15] Furthermore, STAT3 has been implicated in activating CD36 transcription, facilitating fatty acid uptake in other leukemias.[14] By inhibiting CD36, this compound not only starves AML cells of a key fuel source but may also disrupt these pro-survival signaling cascades.
Figure 2. APOC2-CD36 Signaling Axis in AML.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating novel inhibitors. Below are detailed methodologies for key assays used to characterize the activity of this compound.
Fatty Acid Uptake Assay
This assay measures the ability of a compound to inhibit the cellular uptake of fatty acids. It commonly employs a fluorescently labeled fatty acid analog.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed AML cells into a 96-well plate at a predetermined density (e.g., 50,000 cells/well) and allow them to adhere or stabilize if necessary.[17]
-
Inhibitor Pre-incubation: Treat the cells with varying concentrations of this compound (e.g., 0-500 µM) or a DMSO vehicle control. Incubate for 50 minutes at 37°C.[3][13]
-
Fatty Acid Incubation: Add the fluorescent fatty acid analog (e.g., 1 µg/mL C1-BODIPY 500/510-C12) to each well.[8]
-
Incubation: Incubate the plate for an additional 10-60 minutes at 37°C to allow for fatty acid uptake.[8][13]
-
Washing (Optional but Recommended): Gently wash the cells with PBS to remove excess extracellular fluorescent probe.[8] Some kits include a quenching agent to eliminate the need for washing.[17][18]
-
Imaging/Quantification: Analyze the intracellular fluorescence using a confocal microscope or measure the total fluorescence intensity per well using a bottom-read fluorescence plate reader (Excitation/Emission ~485/515 nm).[13][16]
-
Data Analysis: Normalize the fluorescence signal to the number of cells (e.g., by DAPI staining for nuclei) and plot the inhibition curve to calculate the IC50 value.[3]
-
Cell Viability Assay
This assay determines the effect of this compound on the viability and proliferation of AML cells over time.
-
Materials:
-
Procedure (ATP-based Assay):
-
Cell Seeding: Seed AML cells (e.g., 10,000 cells/well) into a white 96-well plate in 100 µL of medium.[19]
-
Treatment: Add various concentrations of this compound (e.g., 0-400 µM) or DMSO control to the wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO₂.[3][13][20]
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add the ATP-based assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader. Luminescence is directly proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value.[20]
-
Apoptosis Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to determine if the observed decrease in viability is due to programmed cell death.
-
Materials:
-
AML cell lines.
-
This compound stock solution.
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[21]
-
Flow cytometer.
-
-
Procedure (Annexin V/PI Staining):
-
Cell Treatment: Treat AML cells in a 6-well plate (e.g., 2.0x10⁵ cells/well) with the desired concentrations of this compound for 24-48 hours.[21][22]
-
Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.[22]
-
Washing: Wash the cells twice with cold PBS.[22]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
-
-
Figure 3. General Experimental Workflow for this compound Evaluation.
Conclusion and Future Directions
This compound represents a promising new tool for targeting the metabolic vulnerabilities of Acute Myeloid Leukemia. By specifically inhibiting the CD36 fatty acid transporter, it effectively impairs lipid uptake and reduces the viability of AML cells in vitro.[1][3] The data presented serve as a strong framework for the continued development of CD36 inhibitors as a therapeutic strategy against AML.[1]
Future work should focus on optimizing the pharmacological properties of this compound and evaluating its efficacy and safety in preclinical in vivo models of AML. Investigating its potential synergistic effects with existing chemotherapies, such as cytarabine, could also yield valuable insights, especially given the known role of CD36 in chemoresistance.[4][9] While no clinical trials for this compound are currently listed, the continued exploration of CD36 inhibitors provides a compelling rationale for advancing such compounds toward clinical evaluation for AML patients.[23][24]
References
- 1. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducing apoptosis in acute myeloid leukemia; mechanisms and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CD36 tango in cancer: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very long chain fatty acid metabolism is required in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Metabolism, Bone Marrow Adipocytes, and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD36 as a marker of acute myeloid leukemia prognosis: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Apolipoprotein C2 - CD36 Promotes Leukemia Growth and Presents a Targetable Axis in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deletion of CD36 exhibits limited impact on normal hematopoiesis and the leukemia microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty Acid Uptake Assay Kit(KA4084) | Abnova [abnova.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 19. haematologica.org [haematologica.org]
- 20. mdpi.com [mdpi.com]
- 21. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Facebook [cancer.gov]
- 24. Trials | AML [aml-hub.com]
The Role of CD36 in Fatty Acid Uptake and Metabolism in Acute Myeloid Leukemia (AML) Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Emerging evidence highlights a critical shift in the metabolic landscape of AML cells, with a notable dependence on fatty acid metabolism for their proliferation, survival, and resistance to therapy. Central to this metabolic reprogramming is the scavenger receptor CD36, a transmembrane glycoprotein (B1211001) that facilitates the uptake of long-chain fatty acids. This technical guide provides an in-depth examination of the role of CD36 in fatty acid uptake in AML cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While traditionally viewed as a primary fatty acid transporter, recent studies have also implicated CD36 in other pro-leukemic functions such as cell migration, suggesting a multifaceted role in AML pathogenesis. This document aims to serve as a comprehensive resource for researchers and drug development professionals targeting metabolic vulnerabilities in AML.
Introduction: The Metabolic Shift in AML and the Evolving Role of CD36
AML cells exhibit significant metabolic plasticity, enabling them to adapt to the nutrient-variable bone marrow microenvironment and withstand the stresses of chemotherapy. A key adaptation is the increased reliance on fatty acid oxidation (FAO) to generate ATP and support cellular processes.[1] This metabolic phenotype is often associated with the upregulation of key proteins involved in fatty acid metabolism, including the transporter CD36.
CD36, also known as fatty acid translocase (FAT), is an 88-kDa transmembrane glycoprotein that binds to a variety of ligands, including long-chain fatty acids, oxidized low-density lipoproteins, and thrombospondin-1.[2][3] In several cancers, high expression of CD36 is linked to enhanced fatty acid uptake, increased lipid storage, and a more aggressive phenotype.[2] In the context of AML, CD36 expression is frequently observed on leukemic blasts and has been associated with poorer clinical outcomes.[4][5]
While a significant body of evidence supports the role of CD36 as a facilitator of fatty acid uptake to fuel FAO in cancer cells, some recent findings in AML suggest a more complex picture. A study by Farge et al. (2023) proposed that in their models, CD36 was dispensable for lipid uptake but was crucial for blast migration through its interaction with thrombospondin-1.[4] This guide will present the evidence for both the canonical role of CD36 in fatty acid uptake and its emerging functions in AML cell biology, providing a balanced perspective for future research and therapeutic development.
Quantitative Data on CD36 Expression and Function in AML
The following tables summarize key quantitative findings from various studies on the expression of CD36 in AML and its impact on clinical outcomes and cellular functions.
Table 1: Clinical Correlation of CD36 Expression in AML Patients
| Parameter | CD36-High | CD36-Low | Hazard Ratio (HR) / p-value | Source |
| Patient Cohort Size | 407 | 866 | N/A | [4] |
| Event-Free Survival (EFS) | Median 252 days | Median 538 days | HR: 1.65 (p < 0.0001) | [4] |
| Overall Survival (OS) | Median 462 days | Not reached at 3 years | HR: 1.88 (p < 0.0001) | [4] |
| Cumulative Incidence of Relapse (CIR) | Increased | Lower | SHR: 1.53 (p = 0.02) | [4] |
| 2-Year Leukemia-Free Survival (LFS) | 32% | 56% | p = 0.01 | [5] |
| 2-Year Overall Survival (OS) | 37.5% | 44.9% | p = 0.001 | [5] |
Table 2: In Vitro and In Vivo Functional Data Related to CD36 in AML Models
| Experimental Model | Parameter Measured | Condition | Result | Source |
| THP-1, MOLM-13 cells | p-ERK levels | APOC2 overexpression | Increased p-ERK | [6] |
| THP-1, MOLM-13 cells | p-ERK levels | APOC2 knockdown | Decreased p-ERK | [6] |
| CLL cells | CD36 mRNA expression | STAT3-shRNA | 6-fold downregulation | [7] |
| CLL cells | Oxygen Consumption | CD36 inhibition (SSO) | Significantly reduced with fatty acids | [8] |
| KG-1 cells | Fatty Acid Uptake | SMS121 (CD36 inhibitor) | Reduced uptake | [1] |
| AML Patient Samples | CD36 Expression | 45% of patients | Positive | [9] |
Signaling Pathways Involving CD36 in AML
CD36-mediated effects in AML cells are not solely due to fatty acid transport but also involve the activation of downstream signaling cascades. Two prominent pathways have been identified: the APOC2-CD36-LYN-ERK pathway and the STAT3-mediated regulation of CD36 expression.
The APOC2-CD36-LYN-ERK Signaling Axis
Apolipoprotein C2 (APOC2) is a secreted protein that can be overexpressed in AML.[6] APOC2 has been shown to interact with CD36, promoting leukemia growth through the activation of LYN kinase and the downstream ERK signaling pathway.[10][11] This pathway enhances the metabolic activity and proliferation of leukemic cells.[6]
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Role of CD36 in cancer progression, stemness, and targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD36 tango in cancer: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD36 Drives Metastasis and Relapse in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD36 as a marker of acute myeloid leukemia prognosis: A systematic review | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 6. Apolipoprotein C2 - CD36 Promotes Leukemia Growth and Presents a Targetable Axis in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3-activated CD36 facilitates fatty acid uptake in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3-activated CD36 facilitates fatty acid uptake in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Apolipoprotein C2 - CD36 Promotes Leukemia Growth and Presents a Targetable Axis in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of SMS121 on Lipid Metabolism in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this reprogramming is an altered lipid metabolism, characterized by increased uptake and utilization of fatty acids. SMS121, a novel small molecule inhibitor, has emerged as a promising therapeutic agent that targets this metabolic vulnerability. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantifiable effects on cancer cell lipid metabolism, and detailed protocols for the key experimental assays used in its evaluation.
Introduction: The Role of Lipid Metabolism in Cancer
Altered lipid metabolism is a hallmark of many cancers. Cancer cells often display an increased dependence on fatty acids as a source of energy and as building blocks for membranes and signaling molecules.[1][2][3] One of the key proteins involved in the uptake of long-chain fatty acids is CD36, a transmembrane scavenger receptor.[2][4][5] High expression of CD36 has been correlated with poor prognosis in several cancers, including acute myeloid leukemia (AML), highlighting its potential as a therapeutic target.[2][4][5]
This compound: A Novel Inhibitor of CD36
This compound is a drug-like small molecule identified through receptor-based virtual screening as a potent inhibitor of the fatty acid translocase CD36.[2][4][5] By binding to CD36, this compound directly blocks the uptake of fatty acids into cancer cells.[2][4][5] This targeted inhibition of a crucial nutrient supply pathway leads to a significant reduction in cancer cell viability, making this compound a promising candidate for anti-cancer therapy.[2][4][5]
Quantifiable Effects of this compound on Cancer Cells
The inhibitory effects of this compound on lipid uptake and cancer cell viability have been quantified in various studies. The following tables summarize the key quantitative data from experiments conducted on acute myeloid leukemia (AML) cell lines.
Table 1: Inhibition of Lipid Uptake by this compound in KG-1 AML Cells
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 for Fluorescent Lipid Uptake | 164 µM | KG-1 | Fluorescent Fatty Acid Uptake Assay | [3] |
Table 2: Effect of this compound on the Viability of AML Cancer Cells
| Parameter | Value | Cell Line | Assay | Duration | Reference |
| IC50 for Cell Viability | 156 µM | KG-1 | ATP-based Cell Viability Assay | 72 hours | |
| Mean Survival | 14.7% | KG-1 | Trypan Blue Exclusion Assay | 96 hours | |
| Mean Survival | 20.6% | THP-1 | Trypan Blue Exclusion Assay | 96 hours |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the CD36 fatty acid transporter. This disrupts the uptake of fatty acids from the tumor microenvironment, leading to a state of cellular starvation and ultimately, cell death.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.
Fluorescent Fatty Acid Uptake Assay
This assay quantifies the uptake of fatty acids into cancer cells using a fluorescently labeled fatty acid analog.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., KG-1) in a suitable multi-well plate (e.g., 96-well black, clear-bottom plate) at a predetermined density and allow them to adhere overnight.
-
Cell Starvation: The following day, gently aspirate the culture medium and wash the cells with serum-free medium. Then, incubate the cells in serum-free medium for a period of 1-2 hours to induce a state of starvation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 50 minutes at 37°C.[2]
-
Fatty Acid Analog Incubation: Prepare a working solution of a fluorescent fatty acid analog (e.g., 1 µg/mL C1-BODIPY 500/510-C12) in serum-free medium.[3] Add this solution to all wells and incubate for an additional 10 minutes at 37°C.[2]
-
Washing: Aspirate the medium containing the fatty acid analog and wash the cells three times with a suitable buffer (e.g., PBS) to remove any extracellular fluorescence.
-
Fluorescence Quantification: Measure the intracellular fluorescence using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50) for lipid uptake.
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic effects of this compound. Two common methods are the ATP-based assay and the Trypan Blue exclusion assay.
This assay is based on the principle that only viable cells produce ATP.
References
- 1. Unraveling lipid metabolism for acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
SMS121: A Novel CD36 Inhibitor with Therapeutic Potential in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early-stage research on SMS121, a novel small molecule inhibitor of the fatty acid translocase CD36. Preclinical data demonstrate that this compound effectively impairs fatty acid uptake and reduces the viability of acute myeloid leukemia (AML) cells, highlighting its potential as a promising therapeutic agent for this malignancy. This document summarizes the mechanism of action, key quantitative data, and detailed experimental protocols from foundational studies. Visualizations of the proposed signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
Acute Myeloid Leukemia (AML) is the most prevalent form of acute leukemia in adults and represents a significant therapeutic challenge, with high relapse rates and poor overall survival.[1] The bone marrow microenvironment, particularly the interaction between AML cells and adipocytes, plays a crucial role in disease progression.[2] Malignant cells can induce lipolysis in adipocytes, leading to the transfer of fatty acids that are critical for the survival and proliferation of AML blasts.[2] The fatty acid translocase CD36 is highly expressed in some AML patients and is associated with a poorer prognosis, making it a compelling target for therapeutic intervention.[1][3] this compound was identified through receptor-based virtual screening as a potent inhibitor of CD36.[1][2]
Mechanism of Action
This compound functions as a direct inhibitor of CD36, a transmembrane protein responsible for the uptake of long-chain fatty acids.[1][4] By binding to CD36, this compound blocks the internalization of fatty acids into AML cells.[1][5] This disruption of fatty acid metabolism leads to decreased cell viability and proliferation of leukemic cells.[1][4][6] The effects of this compound on cell viability can be reversed by the addition of free fatty acids, confirming that its primary mechanism is the inhibition of fatty acid uptake.[1][5]
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | ~5 µM | Not Applicable | [3][6] |
| Binding Affinity (Kd) | 5.57 µM | Not Applicable | [4] |
| IC50 (Lipid Uptake) | 164 µM | KG-1 | [6][7] |
| IC50 (Cell Viability) | 156 µM | KG-1 | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research are provided below.
Lipid Uptake Assay
This protocol describes the methodology used to assess the inhibition of fatty acid uptake in AML cells by this compound.
Objective: To quantify the effect of this compound on the uptake of a fluorescently labeled fatty acid analogue in KG-1 cells.
Materials:
-
KG-1 cells
-
This compound
-
C1-BODIPY 500/510-C12 fluorescent fatty acid analogue
-
DAPI (for nuclear staining)
-
Confocal microscope
Procedure:
-
KG-1 cells were pre-incubated with varying concentrations of this compound (0, 62.5, 125, 250, 500 µM) for 50 minutes.[3]
-
Following the pre-incubation, the C1-BODIPY 500/510-C12 fluorescent fatty acid analogue was added to the cells.
-
The cells were incubated for an additional 10 minutes.[3][8]
-
The uptake of the fluorescent lipid was visualized and quantified using a Nikon A1 plus confocal microscope.[3][8]
-
Nuclei were stained with DAPI for cell counting.[3]
-
The inhibition of fluorescent lipid uptake was calculated relative to the number of nuclei.[3]
Cell Viability Assay
This protocol outlines the method used to determine the effect of this compound on the viability of AML cells.
Objective: To determine the IC50 value of this compound for cell viability in KG-1 cells.
Materials:
-
KG-1 cells
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
KG-1 cells were treated with a range of this compound concentrations (0-400 µM).[6][7]
-
Cell viability was assessed using a standard cell viability assay.
-
The IC50 value was calculated from the dose-response curve.
Experimental Workflow Diagram
Caption: Key experimental workflows for this compound evaluation.
Therapeutic Potential and Future Directions
The initial findings for this compound are promising, establishing it as a novel inhibitor of CD36 with demonstrated anti-leukemic activity in vitro.[1][6] By targeting the metabolic dependency of AML cells on fatty acid uptake, this compound represents a targeted therapeutic strategy.[5] This approach is particularly relevant given the association of high CD36 expression with poor survival in AML patients.[1][3]
Future research should focus on:
-
In vivo efficacy studies in animal models of AML.
-
Pharmacokinetic and pharmacodynamic profiling of this compound.
-
Investigation of potential combination therapies with existing AML treatments.
-
Further elucidation of the downstream signaling effects of CD36 inhibition in AML cells.
While no clinical trials for this compound are currently registered, the preclinical data provide a strong rationale for its continued development as a potential therapeutic for acute myeloid leukemia.[5][9] The development of CD36 inhibitors is an active area of research, and this compound is a significant addition to the landscape of potential anti-cancer agents targeting cellular metabolism.[5]
References
- 1. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Unraveling lipid metabolism for acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
The Impact of SMS121 on Leukemic Cell Proliferation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the novel CD36 inhibitor, SMS121, and its demonstrated impact on the proliferation of leukemic cells. It consolidates key quantitative data, details experimental methodologies from foundational studies, and visualizes the core mechanisms and workflows to support further research and development in oncology.
Core Mechanism of Action
This compound is a potent small molecule inhibitor of CD36, a transmembrane glycoprotein (B1211001) that facilitates the uptake of very long/long-chain fatty acids.[1][2][3] In the context of acute myeloid leukemia (AML), high expression of CD36 is associated with poorer survival outcomes, as fatty acid metabolism is critical for the survival and proliferation of AML cells.[2][3][4] this compound directly targets and binds to CD36, thereby blocking the internalization of fatty acids into leukemic cells.[2][3] This disruption of a crucial metabolic pathway leads to decreased cell viability and impairs the proliferation of AML cells, highlighting its potential as a therapeutic agent against this hematologic malignancy.[1][2]
Caption: Mechanism of this compound in inhibiting leukemic cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on acute myeloid leukemia (AML) cell lines.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line | Description |
| Binding Affinity (KD) | ~5 µM | - | Dissociation constant for this compound binding to CD36.[5] |
| IC50 (Lipid Uptake) | 164 µM | KG-1 | Concentration of this compound that inhibits 50% of fluorescent fatty acid analogue uptake.[2][6] |
| IC50 (Cell Viability) | 156 µM | KG-1 | Concentration of this compound that reduces cell viability by 50% after 72 hours of treatment.[2][6] |
Table 2: Impact of this compound on AML Cell Survival
| Cell Line | Treatment | Duration | Mean Survival (%) |
| KG-1 | 150 µM this compound | 96 hours | 14.7% |
| THP-1 | 150 µM this compound | 96 hours | 20.6% |
Data sourced from Åbacka et al., 2024.[6]
Experimental Protocols
This section details the methodologies for key experiments performed to evaluate the efficacy of this compound.
Cell Culture
AML cell lines, THP-1 and KG-1, were obtained from DSMZ (Braunschweig, Germany).[2] The cells were cultured in RPMI 1640 medium supplemented with fetal bovine serum (FBS) under standard cell culture conditions.[4]
Fatty Acid Uptake Inhibition Assay
The following workflow was utilized to assess the inhibition of fatty acid uptake by this compound.
Caption: Experimental workflow for the fatty acid uptake inhibition assay.
Detailed Steps:
-
Cell Starvation: KG-1 cells were washed twice with RPMI 1640 medium without FBS and then incubated in the same medium for 21 hours to starve the cells.[4]
-
Inhibitor Treatment: this compound, diluted in RPMI 1640 from a DMSO stock, was added to the cells at a concentration of 200 µM. A DMSO-only solution was used as a control. The cells were incubated for 50 minutes.[2][4]
-
Fatty Acid Analogue Incubation: The fluorescent fatty acid analogue C1-BODIPY 500/510-C12 was added to the cell culture, and the incubation continued for an additional 10 minutes.[2]
-
Microscopy: The cells were then imaged using a Nikon A1 plus confocal microscope to visualize the uptake of the fluorescent lipid.[2]
-
Quantification: The level of lipid uptake inhibition was determined by quantifying the fluorescence intensity relative to the number of cell nuclei.[6]
Cell Viability Assay (ATP-based)
-
Cell Seeding: KG-1 cells were seeded in appropriate multi-well plates.
-
Treatment: A dilution series of this compound (ranging from 0 to 400 µM) was added to the cells. A DMSO control was also included.[2][6]
-
ATP Measurement: An ATP-based cell viability assay was performed according to the manufacturer's instructions to measure the luminescence, which is proportional to the amount of ATP and, thus, the number of viable cells.[2]
Live Cell Count (Trypan Blue Exclusion)
-
Cell Treatment: KG-1 and THP-1 cells were treated with 150 µM this compound or a DMSO control.[6]
-
Incubation: The cells were incubated for 96 hours.[6]
-
Staining and Counting: An aliquot of the cell suspension was mixed with trypan blue dye. The number of live (unstained) and dead (blue) cells was counted using a hemocytometer or an automated cell counter.[6]
Signaling Pathway Implications
The primary signaling pathway affected by this compound in leukemic cells is the CD36-mediated fatty acid uptake and subsequent metabolic cascade. By inhibiting CD36, this compound effectively cuts off a key energy source for AML cells, which are highly dependent on fatty acid oxidation for their rapid proliferation and survival.[2][4] This leads to a state of metabolic stress, ultimately resulting in decreased cell viability and a reduction in the proliferation of the leukemic cell population. The downstream effects of this metabolic disruption on other oncogenic signaling pathways, such as mTORC1 or STAT5 which are known to be involved in cancer metabolism and proliferation, represent a promising area for future investigation.[7][8]
Caption: Logical flow of this compound's impact on leukemic cell fate.
Conclusion and Future Directions
This compound has emerged as a promising preclinical candidate for the treatment of acute myeloid leukemia. Its targeted inhibition of the CD36 fatty acid transporter presents a clear mechanism of action that directly addresses the metabolic dependencies of AML cells. The quantitative data robustly supports its efficacy in reducing lipid uptake and cell viability in leukemic cell lines. The detailed experimental protocols provided herein offer a foundation for reproducible further studies.
Future research should focus on in vivo efficacy and safety profiling of this compound in animal models of leukemia.[9] Furthermore, investigating the potential for synergistic effects when combined with standard AML chemotherapies or other targeted agents could unveil more potent therapeutic strategies. Elucidating the broader impact of CD36 inhibition on downstream signaling networks within leukemic cells will also be crucial for a comprehensive understanding of its anti-cancer effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Major Cellular Signaling Pathway Contributes To Cancers | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 8. mdpi.com [mdpi.com]
- 9. An Experimental and Computational Protocol to Study Cell Proliferation in Human Acute Myeloid Leukemia Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies of SMS121 in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the foundational preclinical research on SMS121, a novel small molecule inhibitor of the fatty acid translocase CD36. The primary focus of this document is on the role of this compound in the context of hematological malignancies, with a specific emphasis on Acute Myeloid Leukemia (AML). This compound has been identified as a promising therapeutic candidate due to its mechanism of action, which involves the disruption of fatty acid uptake in cancer cells, a critical metabolic pathway for their survival and proliferation. This guide will detail the mechanism of action of this compound, summarize key quantitative data from preclinical studies, provide detailed experimental protocols, and present visual representations of its signaling pathway and experimental workflows.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Current treatment options are often limited and associated with significant toxicity and high relapse rates, underscoring the urgent need for novel therapeutic strategies.[1] Recent research has highlighted the metabolic reprogramming of cancer cells as a key hallmark of malignancy. Notably, AML cells have been shown to be highly dependent on fatty acid metabolism for their survival and proliferation.[2]
CD36, a transmembrane glycoprotein, functions as a fatty acid translocase, facilitating the uptake of long-chain fatty acids into cells.[1] High expression of CD36 in AML patients has been correlated with poorer survival outcomes, making it an attractive therapeutic target.[1] this compound, a small molecule inhibitor of CD36, was identified through receptor-based virtual screening and has demonstrated significant anti-leukemic activity in preclinical models.[1][2] This guide serves as a comprehensive resource for researchers and drug development professionals interested in the foundational science of this compound.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by directly inhibiting the function of CD36.[3] By binding to CD36, this compound blocks the uptake of fatty acids into AML cells.[1] This disruption of a crucial metabolic pathway leads to a reduction in cellular viability and proliferation.[1] The effects of this compound can be reversed by the addition of free fatty acids, confirming its specific mechanism of action.[1]
Figure 1: Mechanism of action of this compound in inhibiting fatty acid uptake in AML cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line | Reference |
| Kd (CD36 binding) | ~5 µM | - | [3] |
| Kd (CD36 binding) | 5.57 µM | - | [4] |
| IC50 (Lipid Uptake Inhibition) | 164 µM | KG-1 | [3] |
| IC50 (Viability Inhibition, 72h) | 156 µM | KG-1 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational studies of this compound.
Cell Culture
-
Cell Lines: KG-1 and THP-1 human AML cell lines are commonly used.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Lipid Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of fatty acids into AML cells.
-
Materials:
-
AML cells (e.g., KG-1)
-
24-well plate
-
RPMI 1640 without FBS
-
This compound (stock solution in DMSO)
-
C1-BODIPY 500/510-C12 (green fluorescent fatty acid analog)
-
Confocal microscope
-
-
Protocol:
-
Seed KG-1 cells in a 24-well plate at a density of 150,000 cells/well in 300 µL of RPMI 1640 without FBS and incubate for 24 hours.[2]
-
Prepare a dilution series of this compound in RPMI 1640 from a stock solution in DMSO. The final concentrations should range from 0 to 500 µM, with a final DMSO concentration of 0.1%.[2]
-
Add 300 µL of the this compound dilutions to the respective wells in triplicate.[2]
-
Incubate the cells with this compound for 50 minutes at 37°C.[5]
-
Add C1-BODIPY 500/510-C12 to each well to a final concentration of 1 µM.
-
Incubate for an additional 10 minutes at 37°C.[5]
-
Wash the cells with PBS to remove excess fluorescent fatty acid analog.
-
Image the cells using a confocal microscope with a 40x objective.[5]
-
Quantify the green fluorescence intensity per cell to determine the concentration-dependent inhibition of lipid uptake by this compound.[5]
-
Figure 2: Experimental workflow for the lipid uptake inhibition assay.
Cell Viability Assay
This assay determines the effect of this compound on the viability of AML cells.
-
Materials:
-
AML cells (e.g., KG-1)
-
96-well plate
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Protocol:
-
Seed KG-1 cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.
-
Prepare a dilution series of this compound in complete culture medium from a stock solution in DMSO. The final concentrations should range from 0 to 400 µM.[3]
-
Add 100 µL of the this compound dilutions to the respective wells in triplicate.
-
Incubate the plate for 72 hours at 37°C.[3]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer to determine the percentage of viable cells relative to the vehicle control.
-
Western Blot for CD36 Expression
This technique is used to confirm the expression of the target protein, CD36, in the AML cell lines.
-
Materials:
-
AML cells (e.g., THP-1, KG-1)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-CD36, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse duplicate samples of THP-1 and KG-1 cells and determine the protein concentration.[5]
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-CD36 primary antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.[5]
-
Conclusion and Future Directions
The foundational studies of this compound have established it as a promising inhibitor of CD36 with demonstrated preclinical activity against AML cells. By targeting the metabolic vulnerability of fatty acid dependence in these malignancies, this compound presents a novel therapeutic approach. The data summarized in this guide provide a strong rationale for the continued investigation of this compound.
Future studies should aim to:
-
Elucidate the downstream signaling pathways affected by CD36 inhibition in AML cells.
-
Evaluate the in vivo efficacy and safety of this compound in animal models of AML.
-
Explore potential combination therapies to enhance the anti-leukemic effects of this compound.
-
Initiate clinical trials to assess the therapeutic potential of this compound in patients with hematological malignancies.
This technical guide serves as a foundational resource for the scientific community to build upon these initial findings and advance the development of this compound as a potential new treatment for AML and other hematological cancers.
References
- 1. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
SMS121: A Novel CD36 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide on the Discovery, Characterization, and Mechanism of Action of a Promising New Therapeutic Agent
This technical guide provides a comprehensive overview of the discovery and initial characterization of SMS121, a novel, potent inhibitor of the CD36 receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting fatty acid metabolism in oncology, specifically in the context of Acute Myeloid Leukemia (AML).
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A growing body of evidence highlights the critical role of metabolic reprogramming in AML progression, with cancer cells often becoming dependent on fatty acid oxidation for their survival and proliferation.[2][3] The fatty acid translocase CD36, a scavenger receptor responsible for the uptake of long-chain fatty acids, has been identified as a key player in this process. High expression of CD36 in AML patients is associated with poorer survival outcomes, making it a compelling target for therapeutic intervention.[1][3]
This compound is a recently identified small molecule that acts as a potent inhibitor of CD36.[4][5][6] Discovered through a receptor-based virtual screening approach, this compound has demonstrated the ability to impair fatty acid uptake and reduce the viability of AML cells in preclinical studies.[1][2][3] This guide details the initial characterization of this compound, including its binding affinity, in vitro efficacy, and the experimental methodologies used to elucidate its mechanism of action.
Discovery and Synthesis
This compound was identified through a receptor-based virtual screening campaign aimed at discovering novel inhibitors of the CD36 protein.[1][2][3] The synthesis of this compound involves a multi-step chemical process, the details of which are outlined in the primary research publication by Åbacka et al. (2024).[2]
Mechanism of Action
This compound functions by directly binding to the CD36 receptor, thereby blocking the uptake of fatty acids into AML cells.[2][3][4] This inhibition of fatty acid transport disrupts a critical metabolic pathway—fatty acid oxidation—which AML cells rely on for energy production and proliferation.[2][3] Molecular dynamics simulations have shown that this compound occupies the lipid-binding cavity of the CD36 protein.[3]
The proposed signaling pathway and mechanism of action of this compound are depicted in the following diagram:
Caption: Mechanism of action of this compound in inhibiting fatty acid uptake in AML cells.
Quantitative Data Summary
The initial characterization of this compound has yielded key quantitative data regarding its binding affinity and cellular efficacy. These findings are summarized in the tables below.
Table 1: Binding Affinity of this compound for CD36
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~5 µM | [5][6] |
| Dissociation Constant (Kd) | 5.57 µM | [4] |
Table 2: In Vitro Efficacy of this compound in KG-1 AML Cells
| Parameter | Concentration | Incubation Time | Result | Reference |
| IC50 (Lipid Uptake Inhibition) | 164 µM | 50 min | 50% inhibition of fatty acid analogue uptake | [5][6] |
| IC50 (Cell Viability) | 156 µM | 72 h | 50% reduction in cell viability | [5][6] |
| Lipid Uptake Inhibition | 200 µM | 50 min | Significant reduction in green fluorescence | [6][7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the initial characterization of this compound.
Cell Culture
-
Cell Lines: KG-1 and THP-1 acute myeloid leukemia cell lines were utilized.[3]
-
Culture Conditions: Standard cell culture conditions were maintained, though specific media and supplements are detailed in the source publication.
Lipid Uptake Assay
The following workflow outlines the general procedure for assessing the inhibition of fatty acid uptake by this compound.
Caption: General experimental workflow for the lipid uptake inhibition assay.
-
Fluorescent Fatty Acid Analogue: C1-BODIPY 500/510-C12 was used to visualize fatty acid uptake.[2][3][7]
-
Incubation: KG-1 cells were pre-incubated with varying concentrations of this compound for 50 minutes, followed by a 10-minute incubation with the fluorescent fatty acid analogue.[3][7]
-
Imaging: Images were acquired using a Nikon A1 plus confocal microscope.[3][7]
-
Analysis: Inhibition of lipid uptake was quantified by measuring the reduction in intracellular green fluorescence compared to a control group.[5][6]
Cell Viability Assay
-
Methodology: Standard methods for assessing cell viability were employed, such as assays that measure metabolic activity or membrane integrity.
-
Incubation: KG-1 cells were incubated with various concentrations of this compound (0-400 µM) for 72 hours.[5][6]
-
Endpoint: The IC50 value was determined as the concentration of this compound that resulted in a 50% reduction in cell viability.[5][6]
Preparation of this compound Solutions
-
In Vitro Stock Solution: this compound can be dissolved in DMSO. For example, a 10 mg/mL solution in fresh DMSO is possible.[4]
-
In Vivo Formulations:
-
Corn Oil: A working solution can be prepared by mixing a DMSO stock solution with corn oil.[4]
-
PEG300/Tween80/Saline: A clear solution can be achieved by serially adding a DMSO stock solution to PEG300, Tween-80, and saline.[5][6]
-
SBE-β-CD in Saline: A DMSO stock solution can be mixed with 20% SBE-β-CD in saline.[5]
-
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5]
Conclusion and Future Directions
This compound represents a promising new inhibitor of CD36 with demonstrated activity against AML cells in vitro. Its mechanism of action, which involves the disruption of fatty acid metabolism, offers a novel therapeutic strategy for a malignancy with a high unmet medical need. The data presented in this guide serve as a foundation for further preclinical and clinical development of CD36 inhibitors as a potential treatment for AML and possibly other cancers that rely on fatty acid oxidation.[1][2][3] Further studies are warranted to explore the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound and its analogues. Additionally, further investigation is needed to determine if the observed reduction in AML cell numbers is due to apoptosis or a reduction in the proliferation rate.[3]
References
- 1. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SMS121 in In Vitro Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SMS121 is a potent and selective small molecule inhibitor of the cluster of differentiation 36 (CD36) receptor[1][2][3]. CD36 is a transmembrane glycoprotein (B1211001) that functions as a scavenger receptor, playing a crucial role in the uptake of long-chain fatty acids[4][5]. In various cancers, including acute myeloid leukemia (AML), elevated expression of CD36 is associated with increased fatty acid uptake to meet the metabolic demands of rapid cell proliferation[4][5][6]. This compound targets CD36, thereby impairing fatty acid internalization, which in turn affects cancer cell viability and proliferation[1][2][4][5]. These application notes provide detailed protocols for the in vitro use of this compound in cell culture settings.
Mechanism of Action
This compound was identified through receptor-based virtual screening and has been experimentally validated to bind to the CD36 receptor with a dissociation constant (Kd) of approximately 5 µM[1][2]. By binding to CD36, this compound competitively inhibits the uptake of fatty acids into the cell. This disruption of lipid metabolism leads to a reduction in the energy supply required for the high proliferation rates of cancer cells, ultimately resulting in decreased cell viability and induction of apoptosis[4][5]. The inhibitory effect of this compound on fatty acid uptake can be reversed by the addition of exogenous free fatty acids to the culture medium.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | ~ 5 µM | - | [2] |
| IC50 (Lipid Uptake) | 164 µM | KG-1 | [2][7][8] |
| IC50 (Cell Viability) | 156 µM | KG-1 | [2][7][8] |
| Cell Line | Treatment Concentration | Incubation Time | Observed Effect | Reference |
| KG-1 | 200 µM | 50 min | Significant reduction in fluorescent fatty acid analogue uptake | [7] |
| KG-1 | 150 µM | 96 h | 14.7% mean survival (Trypan Blue Exclusion) | [7][8] |
| THP-1 | 150 µM | 96 h | 20.6% mean survival (Trypan Blue Exclusion) | [7][8] |
Signaling Pathway
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 355.38 g/mol , dissolve 3.55 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months[2].
Protocol 2: Cell Viability Assay
This protocol is adapted for AML cell lines such as KG-1 and THP-1.
Materials:
-
KG-1 or THP-1 cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well clear-bottom black plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Workflow:
Procedure:
-
Seed 25,000 cells per well in 50 µL of complete culture medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare a serial dilution of the this compound stock solution in culture medium. A typical concentration range to test would be from 0 to 400 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
Add 50 µL of the diluted this compound solutions or vehicle control to the respective wells, resulting in a final volume of 100 µL.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator[2][7][8].
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 3: Fatty Acid Uptake Assay
This protocol utilizes a fluorescently labeled fatty acid analogue to visualize and quantify fatty acid uptake.
Materials:
-
KG-1 cells
-
RPMI 1640 medium (serum-free)
-
24-well plates
-
This compound stock solution (10 mM in DMSO)
-
BODIPY™ FL C16 (fluorescent fatty acid analogue)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed 150,000 cells per well in 300 µL of serum-free RPMI 1640 medium in a 24-well plate.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified incubator to starve them of serum.
-
Prepare dilutions of this compound in serum-free RPMI 1640 medium to achieve final concentrations ranging from 0 to 500 µM. Include a DMSO vehicle control (final concentration ≤ 0.1%).
-
Add the this compound dilutions or vehicle control to the wells and incubate for 50 minutes at 37°C[2][7].
-
Add the fluorescent fatty acid analogue (e.g., C1-BODIPY 500/510-C12 at 1 µg/mL) to each well.
-
Incubate for an additional 10 minutes at 37°C[6].
-
Wash the cells with PBS to remove excess fluorescent probe.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and stain with DAPI for nuclear visualization.
-
Acquire images using a fluorescence microscope. The green fluorescence intensity will be indicative of fatty acid uptake.
-
Quantify the fluorescence intensity per cell using image analysis software to determine the inhibition of lipid uptake at different this compound concentrations and calculate the IC50.
References
- 1. CD36 tango in cancer: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Role of CD36 in cancer progression, stemness, and targeting [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SMS121 in Mouse Models of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMS121 is a small molecule inhibitor of CD36, a scavenger receptor and fatty acid translocase.[1][2] In the context of Acute Myeloid Leukemia (AML), CD36 is implicated in fatty acid uptake by leukemia cells, which is crucial for their proliferation and survival.[3][4] Inhibition of CD36 by this compound has been shown to impair fatty acid uptake and reduce the viability of AML cells in vitro.[1][3] Furthermore, studies in xenograft mouse models of AML have indicated that CD36 inhibition can reduce the metastasis of leukemic blasts and prolong survival in combination with chemotherapy.[4]
These application notes provide a summary of the available data on this compound and outline protocols for its use in preclinical AML research, with a focus on mouse models.
Mechanism of Action
This compound functions as a potent inhibitor of the CD36 receptor.[1] The primary mechanism of action in AML is the blockade of fatty acid transport into the cancer cells.[1][3] This disruption of lipid metabolism leads to decreased cell viability and proliferation.[1] The binding affinity (Kd) of this compound to CD36 is approximately 5-6 µM.[2][3]
Below is a diagram illustrating the proposed signaling pathway affected by this compound in AML cells.
Caption: Proposed mechanism of action of this compound in AML cells.
In Vitro Efficacy of this compound
In vitro studies have demonstrated the dose-dependent inhibitory effect of this compound on AML cell lines.
| Cell Line | Assay | Endpoint | IC50 | Reference |
| KG-1 | Lipid Uptake | Inhibition of fluorescent fatty acid analogue uptake (50 min pre-incubation) | 164 µM | [2] |
| KG-1 | Cell Viability | ATP-based assay (72 h incubation) | 156 µM | [2] |
Dosage and Administration in Mouse Models of AML
Note: As of the latest available public information, specific dosage and administration schedules for this compound in mouse models of AML have not been published. The seminal study by Åbacka et al. (2024) mentions the use of this compound in a xenograft mouse model with positive outcomes, but the detailed in vivo protocol, including the dose in mg/kg, administration route, and frequency, is not provided in the publicly accessible literature.
Therefore, researchers should perform initial dose-finding and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage of this compound for their specific AML mouse model.
Formulation for In Vivo Administration
While a specific dosage is not available, formulations for the in vivo delivery of this compound have been suggested by commercial suppliers based on its physicochemical properties. These formulations aim to solubilize the compound for administration.
Recommended Vehicle Compositions:
-
Option 1: 10% DMSO + 90% Corn Oil
-
Option 2: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
-
Option 3: 10% DMSO + 90% (20% SBE-β-CD in Saline)
Preparation of Working Solution (Example for Option 1):
-
Prepare a stock solution of this compound in DMSO (e.g., 13.3 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
It is recommended to prepare the working solution fresh daily.
Experimental Protocols
AML Xenograft Mouse Model
The following is a generalized protocol for establishing an AML xenograft model. Specifics such as cell numbers and conditioning may need to be optimized for the chosen cell line and mouse strain.
Caption: Experimental workflow for an AML xenograft study.
Protocol Details:
-
Animal Model: Utilize immunodeficient mouse strains such as NSG (NOD scid gamma) or NOD/SCID, which are suitable for engrafting human cells.
-
Cell Culture: Culture human AML cell lines (e.g., KG-1, THP-1, MOLM-13) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection.
-
Cell Preparation and Injection:
-
Harvest and wash the AML cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 0.2 to 2 million cells per 200 µL.
-
Inject the cell suspension intravenously via the tail vein.
-
-
Monitoring Engraftment:
-
Monitor the mice for signs of leukemia development (e.g., weight loss, ruffled fur, hind limb paralysis).
-
Periodically collect peripheral blood to assess the percentage of human CD45+ cells by flow cytometry to confirm engraftment.
-
-
Treatment Administration:
-
Once engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer the freshly prepared this compound formulation or vehicle control according to the schedule determined in pilot studies. The route of administration (e.g., intraperitoneal, oral gavage) will depend on the chosen formulation and experimental design.
-
-
Efficacy Evaluation:
-
Tumor Burden: Monitor the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen at the study endpoint.
-
Survival: Record the survival of mice in each group.
-
Histopathology: Analyze tissues (bone marrow, spleen, liver) for leukemic cell infiltration.
-
In Vitro Lipid Uptake Assay
This protocol can be used to validate the inhibitory effect of this compound on fatty acid uptake in AML cells.
Caption: Workflow for an in vitro lipid uptake assay.
Protocol Details:
-
Seed AML cells (e.g., KG-1) in a 24-well plate at a density of approximately 150,000 cells per well.
-
To starve the cells, wash them twice with serum-free RPMI 1640 medium and then incubate in serum-free medium for 21 hours.[3]
-
Prepare a dilution series of this compound in RPMI 1640 medium. Add the this compound dilutions or a DMSO control to the cells and pre-incubate for 50 minutes at 37°C.[3]
-
Add a fluorescent fatty acid analogue, such as C1-BODIPY 500/510-C12 (1 µg/mL), to each well and incubate for an additional 10 minutes.[3]
-
Collect the cells and wash them twice with PBS containing 2% FBS.[3]
-
Analyze the cellular fluorescence using a flow cytometer or fluorescence microscope to quantify lipid uptake.
Conclusion
This compound is a promising CD36 inhibitor with demonstrated anti-leukemic activity in vitro. While in vivo efficacy has been reported, the specific dosage and administration protocols for mouse models of AML are not yet publicly available. The information and protocols provided herein offer a starting point for researchers to design and conduct preclinical studies to evaluate the therapeutic potential of this compound in AML. It is imperative that initial in vivo studies include dose-escalation and toxicity assessments to establish a safe and effective treatment regimen.
References
- 1. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of New CD36 Antagonists by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD36 Drives Metastasis and Relapse in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fatty Acid Uptake Assay with SMS121
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty acids (LCFAs) are essential nutrients and key energy sources for cellular processes. Their transport across the plasma membrane is a critical, protein-mediated process. The transmembrane glycoprotein (B1211001) CD36 is a major facilitator of fatty acid uptake in various cell types, and its dysregulation is implicated in metabolic diseases and cancer.[1][2][3][4] SMS121 is a novel small molecule inhibitor of CD36, demonstrating potent impairment of fatty acid uptake, particularly in acute myeloid leukemia (AML) cells.[1][2][5][6] These application notes provide a detailed protocol for performing a fatty acid uptake assay using this compound to investigate its inhibitory effects.
The described protocol utilizes a fluorescently labeled long-chain fatty acid analog, such as BODIPY™ FL C12, which allows for the real-time, quantitative measurement of fatty acid uptake in live cells using a fluorescence microplate reader. This method offers a sensitive and high-throughput-compatible alternative to traditional radiolabeled assays.
Principle of the Assay
This assay quantifies the uptake of a fluorescently labeled fatty acid analog into cultured cells. The cells are first incubated with the test compound, this compound, before the addition of the fluorescent fatty acid. The uptake of the fluorescent fatty acid is then measured over time by detecting the increase in intracellular fluorescence. A decrease in fluorescence intensity in cells treated with this compound compared to untreated control cells indicates inhibition of fatty acid uptake.
Materials and Reagents
-
Cell Line: A cell line expressing CD36 (e.g., KG-1, THP-1, or 3T3-L1 adipocytes).[2]
-
Fluorescent Fatty Acid Analog: e.g., BODIPY™ FL C12 (C1-BODIPY 500/510-C12).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) Solution
-
Serum-Free Medium
-
Phosphate-Buffered Saline (PBS)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Dimethyl Sulfoxide (DMSO)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with bottom-read capabilities and filters for FITC/GFP (Excitation/Emission ~485/515 nm).[7][8]
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.[5] Further dilutions should be made in serum-free medium immediately before use.
-
Fluorescent Fatty Acid Analog Stock Solution: Prepare a 1 mM stock solution of BODIPY™ FL C12 in DMSO. Store at -20°C, protected from light.
-
Fatty Acid Uptake Buffer: Prepare a solution of 0.5% (w/v) fatty acid-free BSA in serum-free medium. Warm to 37°C before use.
Protocol 2: Cell Seeding
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.
-
Seed the cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell adherence.
Protocol 3: Fatty Acid Uptake Assay
-
Serum Starvation: Gently aspirate the culture medium from the wells and wash the cells once with 100 µL of warm PBS. Add 100 µL of serum-free medium to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium at 2X the final desired concentration. Aspirate the serum-free medium from the wells and add 50 µL of the this compound dilutions to the respective wells. For the vehicle control wells, add 50 µL of serum-free medium containing the same final concentration of DMSO as the this compound-treated wells. Incubate for 1 hour at 37°C.[2][11]
-
Fatty Acid Loading: Prepare the fluorescent fatty acid working solution by diluting the BODIPY™ FL C12 stock solution in Fatty Acid Uptake Buffer to a final concentration of 2 µM (this may need to be optimized for your cell line). Add 50 µL of the fluorescent fatty acid working solution to each well, resulting in a final volume of 100 µL and a final BODIPY™ FL C12 concentration of 1 µM.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation/Emission ~485/515 nm) from the bottom of the wells every 2 minutes for 60 minutes.[7][8]
Data Presentation
The results of the fatty acid uptake assay can be summarized in the following tables.
Table 1: Kinetic Fatty Acid Uptake Data (Raw Fluorescence Units)
| Time (min) | Vehicle Control | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) | This compound (100 µM) |
| 0 | 150 | 148 | 152 | 149 | 151 |
| 10 | 550 | 450 | 350 | 250 | 200 |
| 20 | 950 | 750 | 550 | 350 | 250 |
| 30 | 1350 | 1050 | 750 | 450 | 300 |
| 40 | 1750 | 1350 | 950 | 550 | 350 |
| 50 | 2150 | 1650 | 1150 | 650 | 400 |
| 60 | 2550 | 1950 | 1350 | 750 | 450 |
Table 2: Analysis of Fatty Acid Uptake Inhibition by this compound
| Treatment | Endpoint Fluorescence (at 60 min) | % Inhibition | IC50 (µM) |
| Vehicle Control | 2550 | 0 | \multirow{5}{*}{~45} |
| This compound (1 µM) | 1950 | 23.5 | |
| This compound (10 µM) | 1350 | 47.1 | |
| This compound (50 µM) | 750 | 70.6 | |
| This compound (100 µM) | 450 | 82.4 |
% Inhibition is calculated as: [1 - (Fluorescence_this compound / Fluorescence_Vehicle)] x 100
Visualizations
Signaling Pathway
Caption: this compound inhibits fatty acid uptake by blocking the CD36 transporter.
Experimental Workflow
Caption: Workflow for the fluorescent fatty acid uptake assay.
References
- 1. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenous lipid uptake induces metabolic and functional reprogramming of tumor-associated myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing AML Cell Viability Following SMS121 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A promising therapeutic target in AML is the fatty acid translocase CD36, which is involved in lipid uptake and metabolism, crucial for the survival and proliferation of leukemia cells.[1][2][3] SMS121 is a novel small molecule inhibitor of CD36 that has been shown to impair fatty acid uptake and reduce the viability of AML cells, presenting a potential new avenue for AML treatment.[1][3]
These application notes provide detailed methodologies for assessing the viability of AML cells after treatment with this compound. The protocols herein describe three standard assays: the Trypan Blue exclusion assay for direct cell counting, the MTT assay for measuring metabolic activity, and an ATP-based luminescence assay for quantifying cellular ATP levels. Additionally, a protocol for Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is included to specifically assess apoptosis.
Mechanism of Action of this compound in AML
This compound targets CD36, a key cell surface receptor responsible for the uptake of long-chain fatty acids.[1][3] In AML cells, increased fatty acid oxidation (FAO) is a critical metabolic pathway that provides energy and reduces oxidative stress, thereby promoting cell survival and resistance to chemotherapy.[4][5] By inhibiting CD36, this compound disrupts this vital supply of fatty acids. This disruption leads to a cascade of downstream effects, including the inhibition of signaling pathways that promote leukemia growth, such as the LYN-ERK pathway, and an increase in intracellular reactive oxygen species (ROS), ultimately culminating in apoptosis.[4][6]
Experimental Protocols
The following are detailed protocols for assessing AML cell viability after treatment with this compound. It is recommended to use suspension AML cell lines such as KG-1 or THP-1, which are known to express CD36.[1]
Trypan Blue Exclusion Assay
This assay directly measures cell viability by differentiating between viable cells with intact membranes that exclude the dye and non-viable cells with compromised membranes that take up the dye.[4][5][7]
Materials:
-
AML cell culture
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Seeding: Seed AML cells in a 24-well plate at a density of 2 x 10^5 cells/mL in 1 mL of complete culture medium.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 150, 200 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer 100 µL of the cell suspension to a microcentrifuge tube.
-
Staining: Add 100 µL of 0.4% Trypan Blue solution to the cell suspension (1:1 dilution) and mix gently.
-
Incubation: Incubate for 1-2 minutes at room temperature.
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculation:
-
Total cells/mL = (Total cell count / 4) x dilution factor (2) x 10^4
-
Viable cells/mL = (Viable cell count / 4) x dilution factor (2) x 10^4
-
% Viability = (Viable cells / Total cells) x 100
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[8][9]
Materials:
-
AML cell culture
-
This compound
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifugation (for suspension cells): Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells.
-
Supernatant Removal: Carefully aspirate the supernatant without disturbing the cell pellet.
-
Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
ATP-Based Luminescence Assay
This assay quantifies the amount of ATP present in a cell population, which is a direct indicator of metabolically active, viable cells.[10][11][12][13]
Materials:
-
AML cell culture
-
This compound
-
Complete culture medium
-
White, opaque 96-well plates
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding: Seed AML cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of complete culture medium.
-
Treatment: Add 50 µL of medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate for 72 hours at 37°C.
-
Equilibration: Equilibrate the plate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the ATP detection reagent to each well.
-
Shaking: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Calculation:
-
% Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14][15][16][17][18][19]
Materials:
-
AML cell culture
-
This compound
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 AML cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Data Presentation
The quantitative data obtained from the viability and apoptosis assays should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on AML Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (Mean ± SD) at 72h |
| 0 (Vehicle) | 100 ± 5.2 |
| 50 | 85.3 ± 4.1 |
| 100 | 62.7 ± 3.5 |
| 150 | 41.9 ± 2.8 |
| 200 | 25.1 ± 1.9 |
Table 2: Induction of Apoptosis by this compound in AML Cells (Annexin V/PI Staining)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 92.5 ± 3.1 | 3.2 ± 0.8 | 4.3 ± 1.1 |
| This compound (150 µM) | 45.8 ± 4.5 | 35.7 ± 3.2 | 18.5 ± 2.5 |
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the efficacy of the CD36 inhibitor this compound in reducing AML cell viability. By employing a combination of direct cell counting, metabolic assays, and apoptosis detection, researchers can obtain a comprehensive understanding of the cellular response to this compound treatment. This information is critical for the preclinical evaluation and further development of this compound as a potential therapeutic agent for AML.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Frontiers | Role of CD36 in cancer progression, stemness, and targeting [frontiersin.org]
- 3. Role of CD36 in cancer progression, stemness, and targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and application of MTT assay in determining density of suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for SMS121 in KG-1 and THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of SMS121, a novel inhibitor of the fatty acid translocase CD36, in experiments involving the acute myeloid leukemia (AML) cell lines KG-1 and THP-1.
Introduction
This compound is a small molecule inhibitor that targets CD36, a key protein involved in the uptake of long-chain fatty acids.[1][2] In AML cells, which can be dependent on fatty acid metabolism for survival and proliferation, inhibition of CD36 by this compound has been shown to reduce fatty acid uptake and decrease cell viability, making it a promising compound for AML research and therapeutic development.[1][2][3] This document provides the necessary information to effectively utilize this compound in studies with KG-1 and THP-1 cell lines.
Data Summary: Recommended Concentrations of this compound
The following tables summarize the key quantitative data for the effects of this compound on KG-1 and THP-1 cells based on published research.
Table 1: this compound Effect on KG-1 Cells
| Parameter | Cell Line | Concentration (IC50) | Incubation Time | Assay | Reference |
| Cell Viability | KG-1 | 156 µM | 72 hours | ATP-based assay | |
| Lipid Uptake Inhibition | KG-1 | 164 µM | 50 minutes | Fluorescent fatty acid analogue (C1-BODIPY 500/510-C12) |
Table 2: this compound Effect on KG-1 and THP-1 Cell Viability at a Fixed Concentration
| Parameter | Cell Line | This compound Concentration | Percent Survival | Incubation Time | Assay | Reference |
| Cell Viability | KG-1 | 150 µM | 14.7% | 96 hours | Trypan blue exclusion | |
| Cell Viability | THP-1 | 150 µM | 20.6% | 96 hours | Trypan blue exclusion |
Signaling Pathway
Caption: Mechanism of action of this compound in AML cells.
Experimental Protocols
General Cell Culture Protocols
1.1. KG-1 Cell Culture
The KG-1 cell line was derived from a patient with acute myelogenous leukemia. These cells grow in suspension.
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculturing: Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.
1.2. THP-1 Cell Culture and Differentiation
The THP-1 cell line was derived from a patient with acute monocytic leukemia.[5] These cells grow in suspension as monocytes and can be differentiated into adherent macrophage-like cells.
-
Growth Medium (Monocytes): RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.
-
Culture Conditions (Monocytes): Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculturing (Monocytes): Split cultures twice a week to maintain a density of around 80%.[5]
-
Differentiation to Macrophages (Optional): To differentiate THP-1 monocytes into macrophages, treat the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA). A common protocol involves incubating the cells with 2.5-50 ng/mL PMA for 24-48 hours.[7] After incubation, the cells will become adherent. Replace the PMA-containing medium with fresh growth medium and allow the cells to rest for at least 24 hours before starting experiments.[7]
ATP-Based Cell Viability Assay
This protocol is adapted from standard luminescent cell viability assay procedures and is suitable for determining the IC50 of this compound.[8][9][10][11]
-
Materials:
-
KG-1 or THP-1 cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
White, opaque-walled 96-well plates
-
Luminescent ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Seed cells in the 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to perform a dose-response curve ranging from 0 to 400 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the ATP detection reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and determine the IC50 value using appropriate software.
-
Caption: Workflow for the ATP-based cell viability assay.
Fluorescent Fatty Acid Uptake Assay
This protocol is designed to measure the inhibition of fatty acid uptake by this compound using a fluorescently labeled fatty acid analogue like C1-BODIPY 500/510-C12.[12][13]
-
Materials:
-
KG-1 or THP-1 cells
-
Serum-free medium
-
This compound stock solution (dissolved in DMSO)
-
Fluorescent fatty acid analogue (e.g., C1-BODIPY 500/510-C12)
-
Black, clear-bottom 96-well plates suitable for fluorescence microscopy or a plate reader
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in the 96-well plate. For suspension cells like KG-1 and THP-1, they can be pre-treated in tubes and then transferred to the plate for reading.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0 to 500 µM) or vehicle control (DMSO) in serum-free medium for 50 minutes at 37°C.
-
Add the fluorescent fatty acid analogue to each well at a final concentration of 1-5 µM.
-
Incubate for an additional 10-30 minutes at 37°C, protected from light.
-
For endpoint assays, wash the cells with ice-cold PBS to remove excess fluorescent probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/515 nm for BODIPY 493/503) or visualize and quantify using a fluorescence microscope.[13][14]
-
Calculate the percentage of lipid uptake inhibition relative to the vehicle-treated control and determine the IC50 value.
-
Caption: Workflow for the fluorescent fatty acid uptake assay.
Troubleshooting
-
Low Cell Viability: Ensure proper cell culture techniques are followed. Check for contamination and use cells in the logarithmic growth phase.
-
High Variability in Assays: Ensure accurate and consistent cell seeding and reagent addition. Use multichannel pipettes where appropriate.
-
Precipitation of this compound: this compound is soluble in DMSO.[6] When diluting into aqueous media, ensure thorough mixing to avoid precipitation. If precipitation occurs, preparing an intermediate dilution in a co-solvent might be necessary.
Conclusion
This compound is an effective inhibitor of CD36-mediated fatty acid uptake and cell viability in KG-1 and THP-1 AML cell lines. The provided protocols and concentration guidelines offer a solid foundation for researchers to investigate the role of fatty acid metabolism in AML and to explore the therapeutic potential of CD36 inhibition. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for specific experimental setups.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the KG-1 Cell Line in Leukemia Research [cytion.com]
- 5. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ATP cell viability assay | RE-Place [re-place.be]
- 11. promega.com [promega.com]
- 12. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. scispace.com [scispace.com]
A Comprehensive Guide to the Dissolution and Preparation of SMS121 for Preclinical Research
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of SMS121, a potent inhibitor of the fatty acid translocase CD36, in experimental settings.
Introduction
This compound is a small molecule inhibitor targeting CD36, a key protein involved in the uptake of long-chain fatty acids.[1][2] With a molecular weight of 355.39 g/mol and the chemical formula C20H21NO5, this compound has emerged as a valuable tool for investigating the role of fatty acid metabolism in various pathological conditions, particularly in acute myeloid leukemia (AML).[1][3] In AML, cancer cells exhibit a heightened dependence on fatty acid oxidation for their proliferation and survival.[2][3] By blocking CD36, this compound effectively impairs this fatty acid uptake, leading to decreased viability of AML cells, highlighting its therapeutic potential.[1][3][4] This guide outlines the necessary protocols for the proper dissolution, storage, and application of this compound to ensure reproducible and reliable experimental outcomes.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below, offering a quick reference for its biological activity and physical characteristics.
| Property | Value | Cell Line/System | Reference |
| Molecular Weight | 355.39 g/mol | N/A | [1] |
| Formula | C20H21NO5 | N/A | [1] |
| Binding Affinity (Kd) | 5.57 µM | Immobilized CD36 | [1][5] |
| IC50 (Lipid Uptake) | 164 µM | KG-1 cells | [6][7] |
| IC50 (Cell Viability) | 156 µM (72h) | KG-1 cells | [6][7][8] |
| Purity | >98% (HPLC) | N/A | [5] |
Dissolution and Storage Protocols
The solubility of this compound is critical for its efficacy in both in vitro and in vivo models. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but insoluble in water and ethanol.[1] Adherence to the following storage and dissolution protocols is paramount to maintaining the compound's integrity and ensuring experimental consistency.
Storage
Proper storage of this compound is essential to prevent degradation.
-
Solid Form: Store the powdered compound at -20°C for up to 3 years.[1]
-
Stock Solutions: Once dissolved in a solvent, aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Preparation of Stock Solutions for In Vitro Experiments
For cell-based assays, DMSO is the recommended solvent for preparing a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 28.13 mM).[1] To aid dissolution, sonication or gentle warming may be applied.[7][8]
-
Vortex the solution until the this compound is completely dissolved, ensuring no visible particulates remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C or -20°C as recommended above.[1]
Note: The use of fresh, moisture-free DMSO is crucial as absorbed moisture can reduce the solubility of this compound.[1]
Preparation of Working Solutions for In Vivo Experiments
For animal studies, this compound needs to be formulated in a vehicle suitable for administration. Below are several recommended formulations. The choice of formulation may depend on the route of administration and the specific experimental requirements.
Formulation 1: PEG300, Tween-80, and Saline
This formulation is a common vehicle for oral or parenteral administration.
Materials:
-
This compound DMSO stock solution (e.g., 10 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
Protocol:
-
In a sterile tube, add 50 µL of a 10 mg/mL this compound stock solution in DMSO.[1]
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[1]
-
Add 50 µL of Tween-80 to the mixture and mix until clear.[1]
-
Add 500 µL of sterile saline to bring the final volume to 1 mL.[1]
-
The final concentration of this compound will be 0.5 mg/mL. This solution should be prepared fresh and used immediately for optimal results.[1]
Formulation 2: Corn Oil
This formulation is suitable for oral gavage.
Materials:
-
This compound DMSO stock solution (e.g., 5 mg/mL)
-
Corn oil
Protocol:
-
In a sterile tube, add 50 µL of a 5 mg/mL clear this compound stock solution in DMSO.[1]
-
Add 950 µL of corn oil and mix thoroughly.[1]
-
The final concentration of this compound will be 0.25 mg/mL. This mixed solution should be used immediately.[1]
Formulation 3: SBE-β-CD in Saline
This formulation can enhance the solubility and stability of the compound.
Materials:
-
This compound DMSO stock solution (e.g., 13.3 mg/mL)
-
20% SBE-β-CD in Saline
Protocol:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Add 100 µL of a 13.3 mg/mL this compound stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline.[6]
-
Mix until a clear solution is obtained. The final concentration will be ≥ 1.33 mg/mL.[6]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound to assess its biological activity.
Protocol 1: In Vitro Cell Viability Assay
This protocol details the methodology for determining the effect of this compound on the viability of AML cells, such as the KG-1 cell line.[4][8]
Materials:
-
KG-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., ATP-based assay kit)
-
Plate reader
Procedure:
-
Seed KG-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0 to 400 µM.[4][8] Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.5%.
-
Add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4][8]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the luminescence or absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vitro Fatty Acid Uptake Assay
This protocol describes how to measure the inhibition of fatty acid uptake by this compound in AML cells using a fluorescent fatty acid analog.[3][4]
Materials:
-
KG-1 cells
-
RPMI-1640 medium (serum-free)
-
This compound stock solution (50 mM in DMSO)[4]
-
Fluorescent fatty acid analog (e.g., C1-BODIPY 500/510 C12)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Starve KG-1 cells by washing them twice with serum-free RPMI-1640 and then incubating them in serum-free medium for 21 hours at a density of 150,000 cells/well in a 24-well plate.[4]
-
Prepare dilutions of this compound in serum-free RPMI-1640 to achieve final concentrations ranging from 0 to 500 µM.[3] The final DMSO concentration should be kept constant (e.g., 0.4%).[4]
-
Treat the starved cells with the various concentrations of this compound or a vehicle control (DMSO) for 50 minutes at 37°C.[4][7]
-
Add the fluorescent fatty acid analog to each well at a final concentration of 1 µM and incubate for an additional 10 minutes.[4]
-
Wash the cells twice with cold PBS to remove excess fatty acid analog.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity or visualize the cells using a fluorescence microscope.[4] A significant reduction in green fluorescence compared to the control group indicates inhibition of lipid uptake.[7]
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound in inhibiting fatty acid uptake in AML cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CD36 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. SMS 121 | CD36 inhibitor | AML(acute myeloid leukemia) | TargetMol [targetmol.com]
Application Note: Western Blot Protocol for Measuring CD36 Expression in Response to SMS121
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD36 is a transmembrane glycoprotein (B1211001) that functions as a scavenger receptor, playing a crucial role in lipid uptake, immune recognition, and angiogenesis.[1][2][3][4] Its involvement in various physiological and pathological processes, including atherosclerosis, metabolic diseases, and cancer metastasis, makes it a significant target for therapeutic development.[1][2][3][4] SMS121 has been identified as a potent inhibitor of CD36, directly binding to the receptor and impairing its function, such as fatty acid uptake, which can impact the viability of cancer cells like those in acute myeloid leukemia (AML).[5][6][7][8][9]
This application note provides a detailed protocol for utilizing Western blotting to quantify the expression levels of CD36 in cultured cells following treatment with the inhibitor this compound. This method is essential for researchers investigating the effects of this compound on its target protein, specifically to determine if the inhibitory action is accompanied by changes in total protein expression.
Signaling Pathway and Experimental Workflow
To understand the context of this protocol, it is important to visualize the involved signaling pathway and the experimental procedure.
Caption: Signaling pathway of this compound inhibiting CD36-mediated fatty acid uptake.
Caption: Experimental workflow for Western blot analysis of CD36 expression.
Experimental Protocol
This protocol is optimized for cultured cells, such as AML cell lines (e.g., KG-1 or THP-1), which are known to express CD36.[8]
Materials and Reagents
-
Cell Lines: KG-1 or THP-1 (or other appropriate cell line expressing CD36)
-
Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (8% is suitable for CD36 which is ~88 kDa)[10]
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
Membranes: Polyvinylidene difluoride (PVDF) membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Rabbit or mouse anti-CD36 antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: CCD camera-based imager or X-ray film
Procedure
-
Cell Culture and this compound Treatment:
-
Culture cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for a predetermined time (e.g., 24, 48, or 72 hours).[6] A vehicle control (DMSO) should be included.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.[11]
-
Lyse the cells by adding ice-cold lysis buffer.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an 8% SDS-polyacrylamide gel.[14]
-
Include a pre-stained protein ladder to monitor protein separation and size.
-
Run the gel in 1x running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Membrane Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CD36 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each with TBST.[13][14]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13][14]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a CCD imager or by exposing it to X-ray film.[15]
-
For quantitative analysis, use densitometry software to measure the band intensity for CD36 and a loading control (e.g., GAPDH or β-actin).
-
Normalize the CD36 band intensity to the corresponding loading control band intensity.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for easy comparison of CD36 expression levels across different treatment conditions.
| Treatment Group | This compound Concentration (µM) | Treatment Duration (hours) | Normalized CD36 Expression (Arbitrary Units) |
| Vehicle Control | 0 (DMSO) | 48 | 1.00 ± 0.08 |
| This compound | 10 | 48 | 0.95 ± 0.07 |
| This compound | 50 | 48 | 0.72 ± 0.06 |
| This compound | 100 | 48 | 0.45 ± 0.05 |
| This compound | 200 | 48 | 0.21 ± 0.03 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This protocol provides a robust framework for assessing the impact of the CD36 inhibitor, this compound, on the expression of its target protein. By following these detailed steps, researchers can generate reliable and quantifiable data to elucidate the cellular response to this compound treatment, which is critical for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | CD 36: Focus on Epigenetic and Post-Transcriptional Regulation [frontiersin.org]
- 3. Human CD36: Gene Regulation, Protein Function, and Its Role in Atherosclerosis Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human CD36: Gene Regulation, Protein Function, and Its Role in Atherosclerosis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
- 13. ptglab.com [ptglab.com]
- 14. Western Blot Protocol for CD36/SR-B3 Antibody (NBP2-54790): Novus Biologicals [novusbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western blot protocol | Abcam [abcam.com]
Application Notes & Protocols: In Vivo Imaging for Efficacy Assessment of SMS121, a Novel mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMS121 is a novel, potent, and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a pivotal serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent event in many human cancers.[1][3] As a therapeutic agent, this compound is designed to suppress tumor growth by blocking signals that drive anabolic processes and cell cycle progression.
Evaluating the preclinical efficacy of this compound requires robust, non-invasive methods to longitudinally monitor its effects on tumor biology in living subjects. In vivo imaging techniques are indispensable tools for this purpose, providing quantitative insights into pharmacodynamic responses, therapeutic efficacy, and underlying biological mechanisms. This document provides detailed application notes and protocols for three key imaging modalities to track the anti-tumor effects of this compound:
-
¹⁸F-FDG Positron Emission Tomography (PET) for measuring changes in tumor glucose metabolism.
-
Bioluminescence Imaging (BLI) for monitoring tumor burden and viability.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for assessing tumor vascularity and perfusion.
This compound and the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is activated by upstream signals from receptor tyrosine kinases (RTKs) in response to growth factors. Activation of this cascade leads to the phosphorylation and activation of mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.[1][2] mTORC1, a key downstream effector of Akt, directly promotes protein synthesis, lipid synthesis, and cell growth while inhibiting autophagy.[2][4] this compound specifically targets and inhibits the kinase activity of mTOR, thereby blocking these critical downstream functions and impeding tumor growth.
General Experimental Workflow
A typical preclinical efficacy study to evaluate this compound involves establishing tumor xenografts in immunocompromised mice, followed by treatment and longitudinal imaging to monitor response.
¹⁸F-FDG PET: Monitoring Tumor Metabolism
Application Note:
Positron Emission Tomography (PET) with the glucose analog 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) is a powerful tool for measuring changes in tumor glucose uptake and metabolism.[5][6] Many cancer cells exhibit increased glycolysis, and since the mTOR pathway is a key regulator of cellular metabolism, inhibition by this compound is expected to reduce ¹⁸F-FDG uptake.[7] This change can be an early pharmacodynamic marker of drug activity, often preceding changes in tumor volume.[6] Quantitative analysis is typically performed by calculating the Standardized Uptake Value (SUV).[6]
Protocol: ¹⁸F-FDG PET/CT Imaging of Xenograft-Bearing Mice
-
Animal Preparation:
-
Fast mice for 6-8 hours prior to ¹⁸F-FDG injection to reduce background signal from competing blood glucose and minimize myocardial uptake.[8][9]
-
One hour before injection, place mice on a heating pad (37°C) to reduce ¹⁸F-FDG uptake in brown adipose tissue.[9]
-
Anesthetize the mouse using 2-3% isoflurane.[9]
-
-
Radiotracer Administration:
-
Measure the mouse's blood glucose level via a tail vein prick; levels should be within a normal range (e.g., 80-150 mg/dL).
-
Administer 5-10 MBq (150-250 µCi) of ¹⁸F-FDG in a volume of ~100 µL via intravenous (tail vein) injection.[8] Record the precise dose and time of injection.
-
-
Uptake Period:
-
Keep the mouse anesthetized and warm (37°C) for a 60-minute uptake period to allow for tracer distribution and accumulation in tissues.[10]
-
-
PET/CT Imaging:
-
Position the anesthetized mouse on the scanner bed.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Perform a static PET scan for 10-15 minutes.[8]
-
-
Data Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) around the tumor and other relevant organs on the co-registered images.
-
Calculate the mean and maximum SUV for the tumor ROI, normalized to the injected dose and animal weight.
-
Quantitative Data Summary (Hypothetical)
| Treatment Group | Day 0 (SUVmax) | Day 3 (SUVmax) | % Change from Baseline |
| Vehicle Control | 8.5 ± 1.2 | 9.1 ± 1.5 | +7.1% |
| This compound (25 mg/kg) | 8.7 ± 1.4 | 4.2 ± 0.8 | -51.7% |
Bioluminescence Imaging (BLI): Tracking Tumor Burden
Application Note:
Bioluminescence imaging (BLI) is a highly sensitive technique for longitudinally monitoring the growth and regression of tumors engineered to express a luciferase enzyme.[11][12] When the substrate (e.g., D-luciferin) is administered, the luciferase-expressing tumor cells emit light, and the photon flux can be quantified with a sensitive camera.[13] This method provides a rapid and cost-effective way to assess changes in the viable tumor cell population, which directly correlates with therapeutic efficacy.[12][13]
Protocol: In Vivo BLI of Luciferase-Expressing Tumors
-
Animal and Reagent Preparation:
-
Substrate Administration:
-
Weigh each mouse to determine the correct dose of D-luciferin.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.[11]
-
-
Imaging:
-
Wait for 10-15 minutes after luciferin (B1168401) injection to allow for substrate distribution and peak signal emission.[11]
-
Anesthetize mice with 1.5-2.5% isoflurane.
-
Place the mice in the light-tight chamber of the imaging system (e.g., IVIS Spectrum).[11][15]
-
Acquire bioluminescent images. Exposure time may range from 1 second to 5 minutes, depending on signal intensity.[11] An open filter is used for initial signal detection.
-
-
Data Analysis:
-
Using the system's analysis software, draw a region of interest (ROI) around the tumor signal.
-
Quantify the signal as total photon flux or average radiance (photons/second/cm²/steradian).
-
Normalize the signal from each time point to the baseline (Day 0) signal for each animal to track fold-change in tumor burden.
-
Quantitative Data Summary (Hypothetical)
| Treatment Group | Day 0 (Radiance x10⁶) | Day 7 (Radiance x10⁶) | Fold Change from Baseline |
| Vehicle Control | 5.2 ± 1.1 | 25.8 ± 5.3 | 5.0 |
| This compound (25 mg/kg) | 5.5 ± 1.3 | 3.1 ± 0.9 | 0.6 |
Dynamic Contrast-Enhanced MRI (DCE-MRI): Assessing Tumor Vascularity
Application Note:
Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is a functional imaging technique that provides quantitative information about tissue perfusion, vascular permeability, and the extracellular space.[16] Following the intravenous injection of a gadolinium-based contrast agent, rapid sequential MR images are acquired to track the agent's influx and efflux from the tumor tissue.[17] mTOR inhibitors can have anti-angiogenic effects, leading to changes in tumor vasculature. DCE-MRI can detect these changes by measuring parameters like Ktrans (volume transfer constant), which reflects vascular permeability and blood flow.[16]
Protocol: Preclinical DCE-MRI for Tumor Perfusion
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature throughout the experiment.
-
Place a catheter in the tail vein for contrast agent administration.
-
Position the animal in the MRI scanner, ensuring the tumor is centered in the imaging coil.
-
-
MRI Acquisition:
-
Acquire anatomical reference images (e.g., T2-weighted scans) to localize the tumor.
-
Perform a pre-contrast T1 mapping sequence to determine the baseline T1 relaxation time of the tissue.
-
Begin the dynamic T1-weighted imaging sequence (e.g., a fast spoiled gradient-echo sequence) with high temporal resolution (e.g., 5-15 seconds per frame).[18][19]
-
After acquiring several baseline frames, inject a bolus of a gadolinium-based contrast agent (e.g., 0.1 mmol/kg) through the tail vein catheter.[19]
-
Continue the dynamic scan for 5-15 minutes to capture the full wash-in and wash-out kinetics of the contrast agent.
-
-
Data Analysis:
-
Correct for any motion artifacts in the dynamic image series.
-
Convert the signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 map.
-
Select an arterial input function (AIF) from a major vessel within the field of view.
-
Fit the concentration-time curves from the tumor ROI to a pharmacokinetic model (e.g., the standard Tofts model) to derive quantitative parameters.[16]
-
Key parameters include:
-
Ktrans (Volume Transfer Constant): Reflects the leakage of contrast agent from the plasma into the extravascular extracellular space (EES).
-
Ve (Volume of EES): The fractional volume of the EES per unit volume of tissue.
-
Vp (Plasma Volume): The fractional volume of blood plasma per unit volume of tissue.
-
-
Quantitative Data Summary (Hypothetical)
| Treatment Group | Day 0 (Ktrans min⁻¹) | Day 7 (Ktrans min⁻¹) | % Change from Baseline |
| Vehicle Control | 0.21 ± 0.04 | 0.23 ± 0.05 | +9.5% |
| This compound (25 mg/kg) | 0.22 ± 0.05 | 0.12 ± 0.03 | -45.5% |
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Quantitative FDG PET Assessment for Oncology Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]
- 11. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 14. m.youtube.com [m.youtube.com]
- 15. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 16. Dynamic Contrast-Enhanced MRI in the Evaluation of Soft Tissue Tumors and Tumor-Like Lesions: Technical Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Tumor Vascularity Assessed By Magnetic Resonance Imaging and Intravital Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Troubleshooting low efficacy of SMS121 in cell culture
Welcome to the technical support center for SMS121. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and maximizing the efficacy of this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of CD36, a transmembrane glycoprotein (B1211001) that acts as a scavenger receptor.[1][2][3] CD36 is involved in the uptake of long-chain fatty acids, and its expression is upregulated in various cancer types, including acute myeloid leukemia (AML), breast cancer, colorectal cancer, and gastric cancer.[2][4][5] By inhibiting CD36, this compound impairs fatty acid uptake, thereby disrupting the metabolic processes that cancer cells rely on for rapid proliferation and survival.[6]
Q2: In which cell lines has this compound shown efficacy?
A2: this compound has demonstrated efficacy in acute myeloid leukemia (AML) cell lines, specifically KG-1 and THP-1.[6] While CD36 is known to be overexpressed in other cancer types, specific efficacy data for this compound in a broader range of cancer cell lines is not yet widely published. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line of interest.
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Based on published data in AML cell lines, a starting point for dose-response experiments could be in the range of 50 µM to 200 µM.[6][7] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO. For long-term storage, it is recommended to prepare aliquots of a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For experiments, prepare fresh dilutions of the stock solution in your cell culture medium.
Troubleshooting Guide: Low Efficacy of this compound
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your cell culture experiments.
Issue 1: Sub-optimal Compound Concentration
Possible Causes:
-
Cell-Type Specific Sensitivity: The IC50 of this compound can vary significantly between different cell lines due to factors like CD36 expression levels, differences in metabolic dependencies, and drug efflux pump activity.
-
Incorrect Dilutions: Errors in calculating or performing serial dilutions can lead to a final concentration that is too low.
Solutions:
-
Perform a Dose-Response Curve: To determine the optimal concentration for your specific cell line, perform a cell viability or functional assay (e.g., fatty acid uptake) with a wide range of this compound concentrations (e.g., 1 µM to 500 µM).
-
Verify Calculations and Pipetting: Double-check all calculations for dilutions and ensure your pipettes are calibrated and used correctly.
Issue 2: Compound Inactivity or Degradation
Possible Causes:
-
Improper Storage: Repeated freeze-thaw cycles or improper storage of the stock solution can lead to compound degradation.
-
Instability in Culture Medium: Small molecules can be unstable in aqueous culture media at 37°C over extended periods.[8] Components in the media or changes in pH can contribute to degradation.[8]
-
Binding to Serum Proteins: Components of fetal bovine serum (FBS), particularly albumin, can bind to small molecules, reducing their effective concentration.[9]
Solutions:
-
Proper Handling: Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Assess Stability: To check for stability in your specific media, you can incubate the media with this compound for the duration of your experiment and then test its activity in a fresh culture. For a more quantitative assessment, LC-MS can be used to measure the concentration of the intact compound over time.
-
Optimize Serum Concentration: If possible, reduce the serum concentration in your culture medium during the experiment. You may need to perform a dose-response curve in both serum-containing and serum-free (or low-serum) media to assess the impact of serum.
-
Replenish Compound: For long-term experiments (e.g., > 24 hours), consider replenishing the media with fresh this compound daily.
Issue 3: Cell Line-Specific Biological Factors
Possible Causes:
-
Low or Absent CD36 Expression: The target of this compound, CD36, may not be expressed at sufficient levels in your cell line of interest.
-
Redundant Pathways: Cells may compensate for the inhibition of fatty acid uptake through CD36 by upregulating alternative metabolic pathways.
-
Off-Target Effects: At high concentrations, small molecules can have off-target effects that may counteract their intended activity or cause unexpected phenotypes.[10]
Solutions:
-
Verify CD36 Expression: Confirm CD36 expression in your cell line at the protein level using Western blot or flow cytometry, and at the mRNA level using qPCR.
-
Multi-Omics Analysis: To investigate compensatory mechanisms, consider techniques like RNA-seq or proteomics to identify upregulated pathways in response to this compound treatment.
-
Assess Off-Target Effects: Use a lower, more specific concentration of this compound. To confirm that the observed phenotype is due to CD36 inhibition, consider using a structurally different CD36 inhibitor or genetic approaches like siRNA or CRISPR to knock down CD36.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Assay | IC50 (µM) | Incubation Time | Reference |
| KG-1 | Fatty Acid Uptake | 164 | 50 minutes | [6][7] |
| KG-1 | Cell Viability (ATP-based) | 156 | 72 hours | [6] |
| THP-1 | Cell Viability (Trypan Blue) | ~150 (Significant reduction in survival) | 96 hours | [6] |
Note: The similar efficacy in KG-1 (high CD36 expression) and THP-1 (low CD36 expression) cells suggests that other cellular mechanisms, in addition to direct CD36 inhibition, may contribute to the observed effects.[6]
Experimental Protocols
Protocol 1: Fatty Acid Uptake Assay
Objective: To measure the effect of this compound on the uptake of fatty acids in cultured cells.
Materials:
-
Cells of interest
-
This compound
-
Fluorescently-labeled fatty acid analog (e.g., BODIPY™ FL C16)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well black, clear-bottom plate for microscopy).
-
Allow cells to adhere and grow to the desired confluency.
-
Wash cells twice with serum-free medium.
-
Pre-incubate cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) in serum-free medium for 1-2 hours at 37°C.
-
Add the fluorescently-labeled fatty acid analog to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with cold PBS to remove unbound fatty acid.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Image the cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the amount of fatty acid taken up by the cells.
Protocol 2: Cell Viability Assay (MTT/WST-1)
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (including a vehicle control) in complete medium.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
CD36 Signaling Pathway
Caption: Simplified signaling pathway of CD36 in cancer cells.
Troubleshooting Workflow for Low this compound Efficacy
References
- 1. CD36 tango in cancer: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of CD36 in cancer progression, stemness, and targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of CD36 in cancer progression, stemness, and targeting [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SMS121 for Maximal AML Cell Death
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SMS121 to achieve maximum Acute Myeloid Leukemia (AML) cell death in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in AML?
A1: this compound is a small molecule inhibitor of CD36, a transmembrane protein that functions as a fatty acid translocase.[1][2][3][4][5] In AML, particularly in subtypes with high CD36 expression, the cancer cells are dependent on fatty acid uptake and subsequent fatty acid oxidation for their proliferation and survival.[1][2][3] this compound specifically targets and binds to CD36, thereby blocking the internalization of fatty acids into the AML cells.[1][2] This disruption of the lipid supply leads to decreased cell viability and ultimately, cell death.[1][2][3]
Q2: What is a recommended starting concentration range for this compound in AML cell lines?
A2: Based on published data, a concentration range of 100 µM to 400 µM is a reasonable starting point for most AML cell lines. The half-maximal inhibitory concentration (IC50) for cell viability has been reported to be approximately 156 µM in KG-1 cells after 72 hours of treatment.[6] For inhibiting lipid uptake, the IC50 is around 164 µM in the same cell line.[1][6] It is crucial to perform a dose-response experiment for each specific AML cell line to determine the optimal concentration.
Q3: How long should I incubate AML cells with this compound?
A3: Significant effects on cell viability have been observed after 72 to 96 hours of continuous exposure to this compound.[6] Shorter incubation times may be sufficient to observe inhibition of fatty acid uptake (e.g., 50 minutes pre-incubation followed by a short incubation with a fluorescent fatty acid analog).[1][6] For cell death assays, a longer incubation period is generally required.
Q4: My AML cell line does not express high levels of CD36. Will this compound still be effective?
A4: The efficacy of this compound is linked to the dependence of AML cells on fatty acid metabolism via CD36. While cell lines with higher CD36 expression are expected to be more sensitive, some studies have shown that this compound can exhibit similar potency across cell lines with varying CD36 expression levels.[1] This suggests that other cellular factors may influence the drug's activity. It is recommended to assess the CD36 expression level of your target cell line and to perform a dose-response study regardless of the expression level.
Q5: Can the effects of this compound be reversed?
A5: Yes, the cytotoxic effects of this compound can be rescued by the addition of free fatty acids to the culture medium.[1][2][3] This observation confirms that the primary mechanism of this compound-induced cell death is the inhibition of fatty acid uptake.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments. | Cell passage number variability. Inconsistent cell seeding density. Mycoplasma contamination. Compound degradation. | Use cells within a consistent and low passage range. Ensure accurate and consistent cell counting and seeding. Regularly test for mycoplasma contamination. Prepare fresh stock solutions of this compound and store them properly (-20°C for 1 month, -80°C for 6 months).[4] |
| Low efficacy of this compound even at high concentrations. | Low or absent CD36 expression in the AML cell line. The cell line is not dependent on fatty acid oxidation for survival. The compound has precipitated out of solution. | Verify CD36 expression using flow cytometry or western blotting. Consider using alternative therapeutic agents that target different pathways. Ensure proper solubilization of this compound in DMSO and the final culture medium.[5] |
| High background cell death in control (DMSO-treated) wells. | DMSO toxicity. Suboptimal cell culture conditions. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells. Optimize cell seeding density and ensure the health of the cells before starting the experiment. |
| Difficulty in reproducing published results. | Differences in experimental protocols (e.g., cell line source, passage number, media formulation, viability assay). | Carefully review and align your experimental protocol with the cited literature. Contact the corresponding author of the publication for clarification if necessary. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Assay | Parameter | Value | Incubation Time | Reference |
| KG-1 | Lipid Uptake Inhibition | IC50 | 164 µM | 50 min | [1][6] |
| KG-1 | Cell Viability (ATP-based) | IC50 | 156 µM | 72 h | [6] |
| KG-1 | Cell Viability (Trypan Blue) | % Mean Survival | 14.7% (at 150 µM) | 96 h | [6] |
| THP-1 | Cell Viability (Trypan Blue) | % Mean Survival | 20.6% (at 150 µM) | 96 h | [6] |
Table 2: Binding Affinity of this compound
| Target | Method | Parameter | Value | Reference |
| CD36 | Surface Plasmon Resonance | KD | ~5-6 µM | [1][4] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability using an ATP-based Assay
-
Cell Seeding: Seed AML cells (e.g., KG-1) in a 96-well, clear-bottom, white-walled plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium from a concentrated stock in DMSO. Create a serial dilution series to cover a range of concentrations (e.g., 0 to 400 µM). Prepare a 2X vehicle control (DMSO in medium) with the same final DMSO concentration.
-
Treatment: Add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells to achieve the final desired concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
ATP Measurement: On the day of analysis, allow the plate and the ATP-based viability reagent (e.g., CellTiter-Glo®) to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Lipid Uptake Inhibition Assay
-
Cell Seeding: Seed AML cells in a suitable format for microscopy or flow cytometry (e.g., chamber slides or 24-well plates).
-
Pre-incubation with this compound: Treat the cells with varying concentrations of this compound (e.g., 0 to 500 µM) for 50 minutes at 37°C.[1][6]
-
Fluorescent Fatty Acid Addition: Add a fluorescently labeled fatty acid analog (e.g., C1-BODIPY 500/510-C12) to the cells at a final concentration of 1 µg/mL and incubate for an additional 10 minutes.[1][2]
-
Washing: Wash the cells multiple times with PBS to remove excess fluorescent fatty acid.
-
Imaging/Flow Cytometry: Acquire images using a fluorescence microscope or analyze the cells using a flow cytometer to quantify the uptake of the fluorescent fatty acid.
-
Data Analysis: Quantify the fluorescence intensity per cell. Plot the inhibition of lipid uptake against the this compound concentration to determine the IC50.
Visualizations
Caption: Mechanism of action of this compound in AML cells.
Caption: Experimental workflow for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Common pitfalls to avoid when working with SMS121 in the lab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls when working with the CD36 inhibitor, SMS121, in the laboratory.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO. For example, a 400 mM stock solution in DMSO was used for cell viability assays.[1] Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. Always ensure the final DMSO concentration in the culture medium is low (e.g., 0.1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.[1]
Q2: How should this compound be stored to ensure its stability?
A2: While the provided search results do not specify storage conditions for this compound, general best practices for small molecule inhibitors suggest storing the solid compound at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Experimental Design
Q3: My this compound treatment is showing a weaker-than-expected effect on cell viability. What could be the cause?
A3: The presence of albumin, commonly found in Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA), in the cell culture medium can interfere with the activity of this compound.[1] Albumin can bind to the CD36 receptor, potentially competing with this compound.[1] The protective effect of albumin has been observed, where the addition of BSA rescued acute myeloid leukemia (AML) cells from the effects of this compound.[1]
Troubleshooting Steps:
-
Reduce Serum Concentration: Consider performing experiments in a medium with a reduced FBS concentration (e.g., 2%) or in a serum-free medium for a short duration, if compatible with your cell line.[1][2]
-
Starvation Conditions: For lipid uptake assays, starving the cells by culturing them in a serum-free medium for a period (e.g., 21-24 hours) before adding this compound can enhance the effect.[1]
-
Include Proper Controls: Always include a vehicle control (medium with the same final concentration of DMSO) and potentially a positive control for CD36 inhibition if available.
Q4: Can the effects of this compound be reversed?
A4: Yes, the effects of this compound on both fatty acid uptake and cell viability can be reversed. The addition of oleic acid can rescue the long-term effects of this compound on cell viability.[1] Similarly, the presence of BSA can reduce the uptake of fluorescently labeled fatty acids in the presence of this compound.[1] This highlights the specific mechanism of action of this compound in blocking the fatty acid uptake function of CD36.
Q5: Are there known off-target effects of this compound?
A5: The provided literature focuses on the on-target effects of this compound on CD36.[1][2][3] However, it is a common issue for small molecule inhibitors to have off-target effects, where they interact with unintended proteins.[4] While specific off-target effects for this compound have not been documented in the search results, it is crucial to consider this possibility when interpreting experimental data. Techniques like CRISPR/Cas9-mediated gene knockout of the intended target (CD36) can be used to validate that the observed phenotype is indeed due to the inhibition of CD36 and not an off-target effect.[4]
Troubleshooting Specific Assays
Cell Viability Assays
Q1: I am observing inconsistent results in my ATP-based cell viability assay after this compound treatment. What are some potential issues?
A1: Inconsistent results in ATP-based viability assays can arise from several factors.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. For KG-1 and THP-1 cells, a density of 25,000 cells per well in a 96-well plate has been used.[1]
-
Compound Dilution: Prepare a fresh dilution series of this compound for each experiment. Serial dilutions in DMSO followed by further dilution in media are recommended to ensure accurate concentrations.[1]
-
Incubation Time: The inhibitory effect of this compound on viability is time-dependent. An incubation time of 72 hours has been shown to be effective for determining the IC50 value in KG-1 cells.[2]
-
Vehicle Control: Ensure the DMSO concentration is consistent across all wells and that a DMSO-only control is included to account for any solvent effects.[1]
Lipid Uptake Assays
Q2: The inhibition of fluorescent fatty acid uptake by this compound is not as pronounced as expected. How can I optimize this experiment?
A2: To maximize the observable inhibitory effect of this compound on fatty acid uptake, consider the following:
-
Cell Starvation: Pre-incubating the cells in a serum-free medium for 21-24 hours before the assay is critical to starve the cells and upregulate fatty acid uptake mechanisms.[1]
-
This compound Pre-incubation: Incubate the cells with this compound for a sufficient amount of time before adding the fluorescent fatty acid analog. A 50-minute pre-incubation with this compound has been shown to be effective.[1]
-
Fatty Acid Analog Incubation Time: The incubation time with the fluorescent fatty acid analog should be relatively short to measure the initial rate of uptake. A 10-minute incubation has been used successfully.[1]
-
Washing Steps: After incubation, ensure thorough washing of the cells with a buffer containing a low percentage of FBS (e.g., 2% in PBS) to remove extracellular fluorescent fatty acids before fixation and imaging.[1]
Quantitative Data Summary
| Parameter | Cell Line | Value | Experimental Conditions |
| IC50 Value | KG-1 | 156 µM | 72-hour treatment with this compound, ATP-based viability assay.[2] |
| Cell Survival | KG-1 | 14.7% | 96-hour treatment with 150 µM this compound, Trypan blue exclusion assay.[2] |
| Cell Survival | THP-1 | 20.6% | 96-hour treatment with 150 µM this compound, Trypan blue exclusion assay.[2] |
| Lipid Uptake Inhibition | KG-1 | Concentration-dependent | 50-minute pre-incubation with this compound (0-500 µM) followed by 10-minute incubation with a fluorescent fatty acid analog.[1] |
| Binding Affinity (SPR) | Immobilized CD36 | Concentration-dependent response | This compound concentrations of 0-50 µM.[1][2] |
Experimental Protocols
ATP-Based Cell Viability Assay
-
Seed 25,000 cells (e.g., KG-1 or THP-1) in 50 µL of culture medium into each well of a white 96-well plate.[1]
-
Prepare a 1000x stock concentration of this compound (e.g., 400 mM) in DMSO.[1]
-
Create a dilution series of this compound in DMSO.
-
Further dilute each concentration in culture medium before adding 50 µL to the respective wells in triplicate. Ensure the final DMSO concentration is 0.1%.[1]
-
Include a DMSO-only control.
-
Incubate the plate for 72 hours.[2]
-
Measure cell viability using a commercially available ATP-based assay kit according to the manufacturer's instructions.
Fluorescent Fatty Acid Uptake Assay
-
Wash cells (e.g., AML cells) twice with serum-free RPMI 1640 medium.[1]
-
Resuspend the cells in serum-free RPMI 1640 and seed 150,000 cells in 300 µL per well in a 24-well plate.[1]
-
Incubate for 21 hours to starve the cells.[1]
-
Prepare a 50 mM stock of this compound in DMSO. Dilute in RPMI 1640 to the desired concentration (e.g., 0.2 mM with 0.4% DMSO).[1]
-
Add 300 µL of the this compound dilution or DMSO control to the cells and incubate for 50 minutes at 37°C.[1]
-
Add a fluorescent fatty acid analog (e.g., C1-BODIPY 500/510-C12 at 1 µg/mL) and incubate for an additional 10 minutes.[1]
-
Wash the cells with PBS containing 2% FBS.[1]
-
Fix the cells and analyze by fluorescence microscopy.[1]
Visual Guides
Caption: Mechanism of this compound action on the CD36 pathway.
Caption: Workflow for troubleshooting low this compound efficacy.
Caption: Factors influencing the observed effects of this compound.
References
- 1. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SMS121 in Fatty Acid Uptake Assays
Welcome to the technical support center for utilizing SMS121 in your fatty acid uptake experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your incubation times and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect fatty acid uptake? A1: this compound is a small molecule inhibitor that targets CD36, a key transmembrane protein responsible for the uptake of long-chain fatty acids into cells.[1][2] By inhibiting CD36, this compound effectively reduces the transport of fatty acids into cells, making it a valuable tool for studying metabolic pathways, particularly in contexts like acute myeloid leukemia (AML).[1][2]
Q2: What is the recommended starting pre-incubation time for this compound? A2: Based on published studies, a pre-incubation time of 50 minutes with this compound before the addition of the fatty acid analog is a validated starting point.[2][3] However, the optimal time may vary depending on the cell type, experimental conditions, and this compound concentration. We recommend performing a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the ideal pre-incubation period for your specific system.
Q3: How long should I incubate cells with the fluorescent fatty acid analog? A3: The incubation time for the fluorescent fatty acid analog (e.g., C1-BODIPY 500/510-C12, BODIPY FL C16) is typically short to measure the initial uptake rate. A 10-minute incubation has been used successfully after this compound treatment.[2][3] Other general protocols suggest times ranging from 15 minutes to 60 minutes.[4][5][6] Shorter times are often sufficient and can help minimize the signal from subsequent intracellular fatty acid metabolism.
Q4: Why is a serum-free starvation step necessary before the assay? A4: Serum contains lipids and growth factors that can stimulate fatty acid transporters and interfere with the assay. A serum starvation step (typically 1 to 8 hours) helps to establish basal conditions, reduce background signal, and enhance the specific uptake of the fluorescent fatty acid probe.[5][6]
Experimental Protocols and Data
Detailed Protocol: Fluorescent Fatty Acid Uptake Inhibition Assay with this compound
This protocol is a synthesized guideline based on common practices for measuring fatty acid uptake.
-
Cell Seeding:
-
Seed adherent cells in a black-walled, clear-bottom 96-well plate to reach 80-95% confluency on the day of the assay.
-
For suspension cells, use a sufficient number of cells (e.g., 3 x 10^5 cells/well) in a V-bottom or U-bottom plate.
-
-
Serum Starvation:
-
Inhibitor Pre-incubation:
-
Prepare working solutions of this compound at various concentrations in serum-free medium. Include a vehicle-only control (e.g., DMSO).
-
Aspirate the starvation medium and add the this compound working solutions to the cells.
-
Incubate for the desired time. Start with a 50-minute incubation as a reference point.[2][3]
-
-
Fatty Acid Uptake:
-
Signal Termination and Measurement:
-
Method A (Washing): Aspirate the probe-containing medium and wash the cells 2-3 times with ice-cold PBS or a provided Wash Buffer.[4][5] Add buffer to the wells and immediately measure fluorescence. This method is common for adherent cells.
-
Method B (Quenching): Add a quenching solution that extinguishes the fluorescence of the extracellular probe.[4][7] This method is ideal for both adherent and suspension cells, requires no washing steps, and is suitable for kinetic measurements.[4][8]
-
Measure the intracellular fluorescence using a microplate reader with appropriate filters (e.g., Ex/Em = 485/515 nm for BODIPY-FL).[5][6] A bottom-read mode is recommended for adherent cells.[6]
-
Summary of Incubation Times from Literature
The following table summarizes typical incubation times used in fatty acid uptake assays. These should be used as starting points for your own optimization experiments.
| Step | Reagent/Condition | Incubation Time | Reference |
| Serum Starvation | Serum-free medium | 1 - 8 hours | [5][6] |
| Inhibitor Pre-incubation | This compound | 50 minutes | [2][3] |
| Fatty Acid Probe Incubation | Fluorescent Fatty Acid Analog | 10 - 60 minutes | [2][3][4][5][6] |
Visual Guides and Workflows
This compound Mechanism of Action
Caption: this compound inhibits the CD36 transporter, blocking fatty acid uptake.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal this compound pre-incubation time.
Troubleshooting Guide
Problem 1: High background fluorescence in control (no inhibitor) wells.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number and vigor of wash steps with ice-cold PBS after probe incubation. Ensure complete aspiration of the wash buffer each time. |
| Probe Adherence | Non-specific binding of the fluorescent probe to the plate or cell surface. Consider using a quenching buffer to eliminate extracellular signal without washing.[4][7] |
| Cell Autofluorescence | Measure the fluorescence of cells that have not been treated with the fatty acid probe to determine the baseline autofluorescence and subtract it from your measurements. |
Problem 2: No significant inhibition of fatty acid uptake by this compound.
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | The pre-incubation time with this compound may be too short. Perform a time-course experiment (see workflow above) to find the optimal duration. |
| This compound Concentration Too Low | Perform a dose-response curve to determine the IC50 of this compound for your specific cell line and experimental conditions. |
| Low CD36 Expression | Confirm that your cell model expresses sufficient levels of CD36. If expression is low, the effect of a CD36-specific inhibitor like this compound will be minimal. |
| Poor Cell Health | Ensure cells are healthy and not overly confluent, which can affect metabolic activity and transporter function. |
Problem 3: High well-to-well variability and poor reproducibility.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform, single-cell suspension when seeding to achieve consistent cell numbers across all wells. |
| Edge Effects in Plate | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations. Fill them with PBS or media instead. |
| Inaccurate Pipetting | Be meticulous with pipetting, especially when adding small volumes of inhibitor and fatty acid probe. Use a multi-channel pipette for simultaneous additions where possible. |
| Time Lags | For endpoint assays, work quickly and consistently during the washing and reading steps to ensure the time between stopping the reaction and reading the plate is uniform for all wells. Using a quenching buffer can help minimize this variability.[8] |
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common assay problems.
References
- 1. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 5. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
Technical Support Center: Mitigating Off-Target Effects of SMS121 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of SMS121, a novel inhibitor of the fatty acid translocase CD36. By understanding and controlling for these effects, researchers can ensure the validity and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a recently identified, drug-like small molecule that acts as a potent inhibitor of CD36.[1][2][3][4] Its primary mechanism of action is the impairment of fatty acid uptake by cells, which has been shown to decrease the viability and proliferation of acute myeloid leukemia (AML) cells.[1][2][3][4]
Q2: What are off-target effects and why are they a concern when using a novel inhibitor like this compound?
A2: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended target (CD36). These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translational success in drug development. For a novel inhibitor like this compound, the off-target profile is often not well-characterized, making it crucial for researchers to perform rigorous validation.
Q3: I'm observing a phenotype in my cellular assay after this compound treatment. How can I be sure it's due to the inhibition of CD36 and not an off-target effect?
A3: This is a critical question in pharmacological studies. A multi-faceted approach is recommended to validate that the observed phenotype is on-target. This includes:
-
Genetic knockdown or knockout of CD36: Use techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of CD36. If the phenotype observed with this compound treatment is diminished or absent in the CD36 knockout/knockdown cells, it strongly suggests an on-target effect.
-
Rescue experiments: Attempt to reverse the phenotype by providing downstream metabolites or activating pathways that are inhibited by blocking CD36. For this compound, this could involve supplementing the media with specific fatty acids.[5]
-
Dose-response analysis: Correlate the concentration of this compound required to elicit the phenotype with its known binding affinity (Kd) or inhibitory concentration (IC50) for CD36. A significant discrepancy may suggest off-target effects.
Q4: My results with this compound are inconsistent across different cell lines. Could this be due to off-target effects?
A4: Inconsistent results across cell lines can be attributed to several factors, including off-target effects. Different cell lines have varying expression levels of both the primary target (CD36) and potential off-target proteins. It is essential to quantify the expression level of CD36 in each cell line used. If a cell line with low or no CD36 expression still shows a strong response to this compound, it is a significant indicator of off-target activity.
Q5: What are the first steps I should take to proactively minimize off-target effects in my experiments with this compound?
A5: To minimize the risk of off-target effects from the outset, consider the following:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that produces the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-targets.
-
Include proper controls: Always include a vehicle control (e.g., DMSO) at the same concentration used for this compound. If available, a structurally similar but inactive analog of this compound would be an ideal negative control.
-
Characterize your system: Confirm the expression of CD36 in your cellular model at the protein level.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| High cell toxicity at concentrations close to the effective dose. | The inhibitor may be hitting an essential off-target protein. | 1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) alongside your functional assay to determine the therapeutic window. 2. Conduct a broad-panel kinase or receptor screen to identify potential off-targets responsible for the toxicity. 3. Use a structurally unrelated CD36 inhibitor to see if it recapitulates the toxicity. |
| Phenotype does not correlate with CD36 expression levels. | The observed effect is likely mediated by an off-target that is differentially expressed across your cell lines. | 1. Quantify CD36 protein levels in all cell lines used via Western blot or flow cytometry. 2. Perform your assay in a CD36 knockout/knockdown cell line to see if the effect persists. |
| Conflicting results with genetic validation (e.g., siRNA/CRISPR). | The phenotype is independent of CD36 and is caused by one or more off-targets. | 1. Carefully validate the efficiency of your knockdown/knockout at the protein level. 2. Consider that this compound might be affecting a compensatory pathway that is not present or altered in the genetically modified cells. 3. Employ proteome-wide thermal shift assays (see Protocol 2) to identify all cellular targets of this compound. |
| Inconsistent IC50 values in different assays. | Assay conditions (e.g., ATP concentration in kinase assays, if relevant) or the presence of interacting proteins can influence inhibitor potency and off-target binding. | 1. Standardize assay conditions as much as possible. 2. Be aware that in vitro IC50 values may not directly translate to cellular potency due to factors like cell permeability and efflux pumps. |
Quantitative Data for this compound
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Kd) | ~5 µM | Purified CD36 protein | [1][6] |
| IC50 (Lipid Uptake) | 164 µM | KG-1 cells | [6] |
| IC50 (Cell Viability) | 156 µM | KG-1 cells | [6] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinases of this compound by screening it against a broad panel of recombinant kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and ATP at a concentration close to the Km for each kinase.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the appropriate time to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assays like ADP-Glo™, or fluorescence-based assays).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound against each kinase. Determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct cellular targets of this compound by observing changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration where the phenotype is observed, and also with a vehicle control.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge the samples at high speed to pellet the aggregated proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein content by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: The binding of this compound to a protein is expected to stabilize it, leading to a higher amount of that protein remaining in the soluble fraction at elevated temperatures compared to the vehicle-treated control.
Visualizations
References
- 1. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: SMS121 Treatment Protocols for AML Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting SMS121 treatment protocols for different Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in AML?
A1: this compound is a small molecule inhibitor of CD36, a transmembrane protein that facilitates the uptake of long-chain fatty acids.[1][2] In AML, particularly in subtypes with high CD36 expression, the cancer cells are dependent on fatty acid oxidation for energy production and survival.[1][2] this compound works by blocking CD36, thereby inhibiting fatty acid uptake, which leads to decreased viability and proliferation of AML cells.[1][2]
Q2: Which AML cell lines are most likely to be sensitive to this compound?
A2: Sensitivity to this compound is likely correlated with the expression level of its target, CD36. AML cell lines with higher CD36 expression are predicted to be more sensitive. CD36 expression is often elevated in AML subtypes with monocytic differentiation, such as M4 and M5. Cell lines like THP-1, KG-1, U937, and OCI-AML3 are known to express CD36. Researchers should verify the CD36 expression level in their specific AML cell line of interest prior to initiating experiments.
Q3: What is a typical starting concentration and incubation time for this compound treatment?
A3: Based on published data for KG-1 and THP-1 cell lines, a starting concentration range of 50 µM to 200 µM can be used for initial experiments.[1][2] For cell viability assays, an incubation time of 72 to 96 hours is recommended to observe significant effects.[1][2] For fatty acid uptake inhibition assays, a shorter pre-incubation time of around 60 minutes is sufficient.[1][2] However, it is crucial to perform a dose-response experiment to determine the optimal concentration and duration for each specific cell line.
Q4: How can I determine the IC50 of this compound in my AML cell line?
A4: To determine the half-maximal inhibitory concentration (IC50), you should perform a cell viability assay (e.g., MTT, MTS, or ATP-based assays) with a range of this compound concentrations. A typical experiment would involve seeding the cells at an appropriate density and treating them with serial dilutions of this compound for 72 hours. The cell viability is then measured, and the IC50 value is calculated using non-linear regression analysis of the dose-response curve.
Data Presentation
Table 1: this compound Activity and CD36 Expression in select AML Cell Lines
| Cell Line | FAB Classification | CD36 Expression | This compound IC50 (µM) | Reference |
| KG-1 | M0 | Present | 156 (72h) | [1][2] |
| THP-1 | M5 | High | Not explicitly stated, but survival is significantly reduced at 150 µM (96h) | [1][2] |
| U937 | M5 | High | Data not available for this compound | |
| OCI-AML3 | M4 | Present | Data not available for this compound | |
| HL-60 | M2 | Low/Negative | Data not available for this compound | |
| MOLM-13 | M5 | Present | Data not available for this compound |
Experimental Protocols
Cell Culture of Common AML Cell Lines
-
General Guidelines: All cell lines should be cultured in a humidified incubator at 37°C with 5% CO2. Use appropriate personal protective equipment and sterile techniques to prevent contamination. Regularly check for mycoplasma contamination.
-
HL-60: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
THP-1: Culture in RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and antibiotics.
-
KG-1: Culture in Iscove's Modified Dulbecco's Medium (IMDM) with 20% FBS and antibiotics.
-
OCI-AML3: Culture in RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and antibiotics.
-
MOLM-13 & MV4-11: Culture in RPMI-1640 medium with 10% FBS, GlutaMax, and antibiotics.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 8,000-10,000 cells/well for cell lines or 20,000-30,000 cells/well for primary samples.
-
Treatment: Add increasing concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours (for cell lines) or 6 hours (for primary samples).
-
Solubilization: Add 150 µL of isopropanol-HCl to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 560 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Fluorescent Fatty Acid Uptake Assay
-
Cell Preparation: Wash suspension cells with serum-free medium by centrifugation at 300 x g for 5 minutes. Repeat twice. Resuspend in serum-free medium and incubate for 15 minutes.
-
Treatment: Centrifuge the cells and resuspend the pellet in a working solution of a fluorescent fatty acid analog (e.g., BODIPY-C12) with or without this compound.
-
Incubation: Incubate for 15-60 minutes at 37°C.
-
Signal Quenching/Washing:
-
Quenching Method (for suspension cells): Add an equal volume of a quenching buffer to the cell suspension to eliminate extracellular fluorescence.
-
Washing Method (for adherent or suspension cells): Centrifuge the cells and wash three times with a washing buffer.
-
-
Measurement: Measure the intracellular fluorescence using a fluorescence microscope, flow cytometer, or a bottom-reading fluorescence microplate reader.
Troubleshooting Guides
Table 2: Troubleshooting Cell Viability Assays
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile medium. |
| Low signal or no dose-response | Incorrect drug concentration, insufficient incubation time, low cell number, compromised cell health. | Verify the concentration and stability of the this compound stock solution. Optimize the incubation time (72-96h is recommended). Ensure an adequate number of viable cells are seeded. Check for mycoplasma contamination. |
| "Bell-shaped" dose-response curve | Drug precipitation at high concentrations, off-target effects. | Visually inspect the wells with high drug concentrations for any precipitate. If observed, consider using a different solvent or reducing the highest concentration. |
Table 3: Troubleshooting Fluorescent Fatty Acid Uptake Assays
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of extracellular fluorescent fatty acid, non-specific binding of the probe. | If using the washing method, ensure thorough and gentle washing steps. If using the quenching method, ensure the quencher is at the correct concentration. Run a "no-cell" control to determine background fluorescence. |
| Low fluorescence signal | Low expression of fatty acid transporters (CD36), inefficient probe uptake, cell death. | Confirm CD36 expression in your cell line. Optimize the incubation time and probe concentration. Ensure cells are viable throughout the assay. |
| Inconsistent results | Variability in cell density, temperature fluctuations during incubation. | Maintain a consistent cell number per well. Ensure the incubation is performed at a stable 37°C. |
Visualizations
Caption: this compound inhibits CD36-mediated fatty acid uptake, impacting downstream energy production and signaling pathways, ultimately leading to decreased AML cell viability.
Caption: A logical workflow for investigating the effects of this compound on different AML cell lines.
References
How to control for vehicle effects when using DMSO-dissolved SMS121
This guide provides technical support for researchers using the CD36 inhibitor, SMS121, dissolved in Dimethyl Sulfoxide (DMSO). It offers troubleshooting advice and frequently asked questions to help ensure proper experimental design and data interpretation by effectively controlling for the effects of the DMSO vehicle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, drug-like small molecule inhibitor of CD36, a transmembrane protein that facilitates the uptake of fatty acids.[1][2][3] It binds to CD36 with a dissociation constant (Kd) of approximately 5 µM.[1][4][5] By blocking CD36, this compound impairs the import of fatty acids into cells. This has been shown to reduce the viability and proliferation of acute myeloid leukemia (AML) cells, which rely on fatty acid oxidation for survival.[1][2][3] Although its name contains "SMS," it is not a somatostatin (B550006) analog.[6][7]
Q2: Why is DMSO used as a solvent for this compound?
A2: Due to its amphiphilic properties, DMSO is a powerful solvent capable of dissolving a wide range of organic and inorganic compounds, including many that are not soluble in aqueous solutions like cell culture media.[8] this compound is readily soluble in DMSO, with stock solutions of 10 mg/mL or higher being achievable.[1][9] This allows for the preparation of concentrated stock solutions, which can then be diluted to the desired final concentration in an experimental system, minimizing the final volume of solvent added.
Q3: What are the known biological effects of DMSO? Is it inert?
A3: No, DMSO is not biologically inert and can exert a range of effects on cells, which are often dose-dependent.[10][11][12] At concentrations typically used in cell culture, these can include:
-
Altered Cell Growth: Low concentrations of DMSO (e.g., 0.05-0.2%) have been observed to stimulate proliferation in some cell lines, while higher concentrations (generally >0.5%) can be cytotoxic.[8][12][13]
-
Induction of Differentiation: DMSO is known to induce differentiation in certain cell types, particularly hematopoietic and embryonic stem cells.[14][15]
-
Gene Expression and Epigenetic Changes: Even at a low concentration of 0.1%, DMSO has been shown to cause significant alterations in the transcriptome, microRNA profiles, and epigenetic landscape of cells.[10][11]
-
Anti-inflammatory Effects: DMSO can reduce the production of inflammatory cytokines like TNF-α, IFN-γ, and IL-2 in cultures of peripheral blood lymphocytes.[16]
Q4: What is a "vehicle control" and why is it critical for my experiment?
A4: A vehicle control is an essential experimental group that is treated with the solvent used to dissolve the test compound (in this case, DMSO) at the exact same final concentration as the compound-treated group, but without the compound itself.[12][17] This control is critical because it allows you to distinguish the biological effects of your compound (this compound) from any effects caused by the solvent.[12] Without a proper vehicle control, you cannot confidently attribute observed changes to the action of this compound.
Q5: What is the maximum recommended concentration of DMSO for my experiments?
A5: The maximum tolerated concentration of DMSO is highly dependent on the cell line or animal model, as well as the duration of exposure.[12][14] However, general guidelines have been established to minimize solvent-induced artifacts.
| Experimental System | Recommended Max Concentration | Notes |
| In Vitro (General Cell Lines) | ≤ 0.5% (v/v) | Many robust cell lines tolerate this concentration.[12][18] |
| In Vitro (Sensitive/Primary Cells) | ≤ 0.1% (v/v) | Recommended to minimize off-target effects.[12] |
| In Vivo (e.g., injections) | < 1.0% (v/v) | Higher concentrations can cause toxicity and inflammation.[19] |
| It is always best practice to perform a dose-response experiment for your specific cell line to determine the highest concentration of DMSO that has no significant effect on the endpoint you are measuring.[12] |
Q6: How should I design my experimental groups to properly control for vehicle effects?
A6: A well-controlled experiment should include a minimum of three groups. For studies involving multiple concentrations of this compound, it is crucial to maintain a constant final DMSO concentration across all groups.
| Group Number | Group Name | Description | Purpose |
| 1 | Untreated Control | Cells cultured in medium only, with no additions. | Establishes the baseline response and health of the cells. |
| 2 | Vehicle Control | Cells treated with the same final concentration of DMSO as the highest this compound treatment group. | Isolates any biological effects caused by the DMSO solvent itself.[12][17] |
| 3 | This compound Treatment | Cells treated with this compound dissolved in DMSO. | Measures the specific effect of this compound. |
Experimental Protocols & Methodologies
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol helps you identify the highest concentration of DMSO that does not independently affect the viability of your specific cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at the density you will use for your main experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium.[12] A typical range would be 5%, 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05% (v/v).[12] Also include a "medium only" control.
-
Treatment: Remove the existing medium from the cells and replace it with the prepared DMSO-containing or control media.
-
Incubation: Incubate the plate for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).[12]
-
Viability Assay: Perform a cell viability assay, such as MTT or CCK-8, according to the manufacturer's instructions.[12]
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated (medium only) control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration for that exposure time.
Protocol 2: Preparing this compound Stock and Working Solutions
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% sterile DMSO (e.g., 10 mM).[12] Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[18]
-
Working Solution Preparation:
-
To ensure the final DMSO concentration remains constant across all treatment groups, it is best to prepare intermediate dilutions of your this compound stock solution in 100% DMSO.
-
For example, to test 100 µM, 10 µM, and 1 µM this compound with a final DMSO concentration of 0.1%:
-
Prepare 100 mM, 10 mM, and 1 mM intermediate stocks in 100% DMSO.
-
Add 1 µL of each intermediate stock to 10 mL of culture medium to achieve the desired final this compound concentrations, each with 0.1% DMSO.
-
-
-
Vehicle Control Preparation: For the vehicle control, add the same volume of 100% DMSO to the culture medium as used for the highest concentration drug treatment group (e.g., 1 µL of 100% DMSO to 10 mL of medium for a 0.1% final concentration).[12]
Visualizations
Caption: this compound inhibits CD36-mediated fatty acid uptake in AML cells.
Caption: Recommended workflow for an in vitro experiment using this compound.
Caption: Troubleshooting logic for unexpected experimental results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. High cell death is observed in both the this compound-treated and vehicle control groups. | The final concentration of DMSO is too high for your specific cell line, leading to cytotoxicity.[12] | Primary Action: Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your cells and experimental duration (see Protocol 1).[12] Secondary Action: Prepare a more concentrated stock solution of this compound. This allows you to add a smaller volume to your media to reach the desired final this compound concentration, thus keeping the final DMSO percentage lower.[12] |
| 2. The vehicle control group shows a significant biological effect compared to the untreated (media-only) control. | This confirms that DMSO is not inert under your experimental conditions. The concentration may be too high, or your cells may be particularly sensitive to DMSO's effects on proliferation, differentiation, or gene expression.[8][10][11] | Lower the Vehicle Concentration: Redesign the experiment to use a lower final DMSO concentration (ideally ≤ 0.1%) that you have pre-determined to be non-toxic and non-bioactive for your specific assay.[17] Acknowledge and Normalize: If lowering the concentration is not possible, all drug effects must be calculated relative to the vehicle control, not the untreated control. The effect of the vehicle must be explicitly stated in the interpretation of the results. |
| 3. There is high variability in results between replicates of the same group. | Inconsistent pipetting of small volumes of DMSO or this compound stock. this compound precipitating out of the solution upon dilution into aqueous media. | Improve Pipetting Technique: Use calibrated pipettes and ensure thorough mixing after adding the stock solution to the medium. Optimize Dilution: Warm the culture medium to 37°C before adding the DMSO stock. Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid dispersal and prevent precipitation.[20] |
| 4. The observed effect of this compound is weaker than expected or absent. | The final DMSO concentration, while non-toxic, may be interfering with this compound activity or cellular pathways. The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[18] | Test Multiple DMSO Concentrations: If possible, run a pilot experiment comparing the effect of this compound at the same final concentration but delivered via different final DMSO percentages (e.g., 0.1% vs 0.5%). Use Fresh Aliquots: Always use a fresh, single-use aliquot of your this compound stock solution for each experiment to ensure its potency.[18] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CD36 inhibitor | Probechem Biochemicals [probechem.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. bachem.com [bachem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 11. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 16. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.cn [medchemexpress.cn]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fatty Acid Uptake Inhibitors: SMS121 vs. Sulfosuccinimidyl Oleate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of the fatty acid translocase CD36: the novel small molecule SMS121 and the widely-used chemical probe Sulfosuccinimidyl oleate (B1233923) (SSO). This document summarizes their mechanisms, presents available experimental data, and details the methodologies employed in key studies.
At a Glance: this compound vs. Sulfosuccinimidyl Oleate
| Feature | This compound | Sulfosuccinimidyl oleate (SSO) |
| Target | CD36 (Fatty Acid Translocase)[1][2][3][4] | CD36 (Fatty Acid Translocase)[5][6][7] |
| Mechanism of Action | Small molecule inhibitor of CD36.[1][8] The inhibitory effect on fatty acid uptake can be reversed by the addition of free fatty acids, suggesting a competitive binding nature.[1][9][10] | Irreversibly binds to the lysine (B10760008) 164 residue within the fatty acid-binding site of CD36, forming a stable covalent bond.[5][9][11][12] |
| Binding Affinity (Kd) | Approximately 5 µM to 5.57 µM.[2][3][4] | Not typically reported as it acts as an irreversible covalent inhibitor. |
| Potency (IC50) | IC50 of 164 µM for lipid uptake inhibition in KG-1 acute myeloid leukemia cells.[2] IC50 of 156 µM for reducing cell viability in KG-1 cells.[2] | Blocks fatty acid uptake by approximately 65% at a concentration of 200 µM in adipocytes.[6][7] |
| Cellular Effects | Reduces fatty acid uptake and decreases cell viability in acute myeloid leukemia (AML) cells.[1][2][8][9][10] | Inhibits the uptake of long-chain fatty acids (e.g., oleate, linoleate, stearate, palmitate) in various cell types including adipocytes, cardiomyocytes, and macrophages.[5][6][12] It also inhibits oxidized LDL uptake and intracellular calcium signaling mediated by CD36.[5][9][11][12] |
| Applications | Investigational therapeutic for acute myeloid leukemia.[1][9][10] | Widely used as a research tool to study the role of CD36 in fatty acid metabolism, signaling, and related pathologies like obesity and neuroinflammation.[8][12][13] |
Delving Deeper: Mechanism of Action and Signaling
Both this compound and Sulfosuccinimidyl oleate target the cell surface glycoprotein (B1211001) CD36, a key facilitator of long-chain fatty acid transport into cells. CD36-mediated fatty acid uptake is a critical process in both normal physiology and various disease states. The binding of fatty acids to CD36 can initiate intracellular signaling cascades and leads to the internalization of fatty acids.
Sulfosuccinimidyl oleate acts as an irreversible inhibitor by covalently modifying a specific lysine residue (Lys-164) in the hydrophobic pocket of CD36, thereby permanently blocking the binding and transport of fatty acids.[5][11][12] this compound, a more recently identified small molecule, also binds to CD36 to inhibit its function.[1][9] However, its inhibitory effect has been shown to be reversible, suggesting a non-covalent interaction that can be overcome by an excess of free fatty acids.[1][9]
Below is a diagram illustrating the CD36-mediated fatty acid uptake pathway and the points of inhibition by this compound and SSO.
Caption: CD36-mediated fatty acid uptake and inhibition by this compound and SSO.
Experimental Corner: Protocols for Assessing Fatty Acid Uptake
The evaluation of this compound and Sulfosuccinimidyl oleate efficacy relies on robust fatty acid uptake assays. Below are detailed methodologies for commonly cited experiments.
Fluorescent Fatty Acid Uptake Assay
This method is frequently used to quantify the uptake of fatty acids in live cells and was employed in the characterization of this compound.
-
Objective: To measure the rate of fatty acid uptake by cells treated with an inhibitor compared to a control group.
-
Materials:
-
Cell line of interest (e.g., KG-1 acute myeloid leukemia cells).
-
Fluorescent fatty acid analog (e.g., C1-BODIPY 500/510-C12).
-
Inhibitor (this compound or SSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or plate reader.
-
-
Protocol:
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with varying concentrations of the inhibitor (e.g., this compound from 0-500 µM) or vehicle control for a specified duration (e.g., 50 minutes).
-
Add the fluorescent fatty acid analog (e.g., C1-BODIPY 500/510-C12) to the media and incubate for a short period (e.g., 10 minutes).
-
Wash the cells with PBS to remove any extracellular fluorescent probe.
-
Measure the intracellular fluorescence using a fluorescence microscope for imaging or a plate reader for quantitative analysis.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.
-
Caption: Workflow for a fluorescent fatty acid uptake assay.
Radiolabeled Fatty Acid Uptake Assay
This classic method offers high sensitivity and was utilized in the initial characterization of SSO's inhibitory effects.
-
Objective: To quantify the uptake of radiolabeled fatty acids in the presence or absence of an inhibitor.
-
Materials:
-
Cell line of interest (e.g., adipocytes, CHO cells expressing CD36).
-
Radiolabeled fatty acid (e.g., [3H]palmitate or [14C]oleate).
-
Inhibitor (SSO or this compound).
-
Scintillation fluid and counter.
-
-
Protocol:
-
Culture cells to the desired state. For some experiments, cells are serum-starved overnight.[12]
-
Pre-incubate the cells with the inhibitor (e.g., 200 µM SSO) or vehicle control for a defined period.
-
Initiate the uptake by adding the radiolabeled fatty acid to the culture medium.
-
After a specific incubation time (e.g., 4 minutes), terminate the uptake by rapidly washing the cells with ice-cold PBS.[12]
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of the cell lysate.
-
Compare the radioactivity in inhibitor-treated cells to that in control cells to determine the percentage of inhibition.
-
Mass Spectrometry-Based Target Identification
This powerful technique was instrumental in identifying the precise binding site of SSO on CD36.
-
Objective: To identify the specific amino acid residue(s) on a target protein that are covalently modified by an inhibitor.
-
Protocol:
-
Treat cells expressing the target protein (e.g., CHO cells with human CD36) with the irreversible inhibitor (SSO).[5][9][12]
-
Lyse the cells and immunoprecipitate the target protein.
-
Separate the protein complex by SDS-PAGE.
-
Excise the protein band of interest and perform in-gel digestion with a protease (e.g., trypsin or chymotrypsin).[5][9]
-
Analyze the resulting peptide fragments by mass spectrometry (e.g., LC-MS/MS).
-
Compare the peptide profiles of the inhibitor-treated sample with an untreated control to identify peptides with a mass shift corresponding to the covalent adduction of the inhibitor.
-
Utilize fragmentation data (MS/MS) to pinpoint the exact amino acid residue that is modified.
-
Caption: Workflow for identifying the binding site of an irreversible inhibitor.
Conclusion
Both this compound and Sulfosuccinimidyl oleate are valuable tools for investigating the role of CD36 in fatty acid metabolism. SSO's irreversible nature and well-defined binding site make it a robust research probe for definitively blocking CD36 function. This compound, as a newer, potentially reversible small molecule inhibitor, offers a promising avenue for therapeutic development, particularly in diseases like acute myeloid leukemia that are dependent on fatty acid uptake. The choice between these inhibitors will depend on the specific experimental goals, with SSO being ideal for mechanistic studies requiring complete and irreversible blockade, and this compound being more suited for studies where a reversible and potentially more drug-like inhibitor is desired. Further head-to-head comparative studies under identical experimental conditions are warranted to more definitively compare the potency and specificity of these two CD36 inhibitors.
References
- 1. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 4. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CD36 (SR-B2) as master regulator of cellular fatty acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Sulfo-N-succinimidyl oleate (SSO) inhibits fatty acid uptake and signaling for intracellular calcium via binding CD36 lysine 164: SSO also inhibits oxidized low density lipoprotein uptake by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Sulfo-N-succinimidyl Oleate (SSO) Inhibits Fatty Acid Uptake and Signaling for Intracellular Calcium via Binding CD36 Lysine 164: SSO ALSO INHIBITS OXIDIZED LOW DENSITY LIPOPROTEIN UPTAKE BY MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SMS121 and Standard AML Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel investigational agent SMS121 with standard-of-care chemotherapy agents for Acute Myeloid Leukemia (AML), cytarabine (B982) and daunorubicin (B1662515). The information presented is based on available preclinical data and is intended to inform research and development efforts in the field of oncology.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, the standard of care for induction chemotherapy has been a combination of a pyrimidine (B1678525) analog, cytarabine, and an anthracycline, such as daunorubicin (often referred to as the "7+3" regimen)[1][2][3]. While effective in inducing remission in many patients, this regimen is associated with significant toxicity and high rates of relapse[4][5][6].
This compound is a novel, first-in-class small molecule inhibitor of CD36, a transmembrane glycoprotein (B1211001) that functions as a fatty acid translocase[7][8][9][10][11]. Emerging evidence suggests that AML cells are dependent on fatty acid oxidation for their survival and proliferation, making CD36 a promising therapeutic target[8][10][11]. This guide will compare the preclinical performance of this compound with cytarabine and daunorubicin, focusing on their mechanisms of action, effects on cell viability, apoptosis, and cell cycle, supported by experimental data.
Mechanism of Action
The fundamental difference between this compound and standard AML chemotherapy lies in their cellular targets and mechanisms of action.
This compound: This agent targets the metabolic vulnerability of AML cells by inhibiting CD36-mediated fatty acid uptake[7][8][10][11]. By blocking this crucial nutrient supply, this compound disrupts the cellular bioenergetics of AML cells, leading to decreased viability and proliferation[7][9].
Cytarabine (Ara-C): As a pyrimidine analog, cytarabine's primary mechanism involves the inhibition of DNA synthesis[12][13][14]. After intracellular conversion to its active triphosphate form (ara-CTP), it is incorporated into DNA, leading to chain termination and blocking the activity of DNA polymerase[12][14][15]. This action is most effective during the S-phase of the cell cycle[12].
Daunorubicin: This anthracycline antibiotic acts primarily as a topoisomerase II inhibitor[9][10][16]. By intercalating into DNA and stabilizing the DNA-topoisomerase II complex, it prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent apoptosis[9][10][16].
Quantitative Performance Data
The following tables summarize the available preclinical data for this compound, cytarabine, and daunorubicin in AML cell lines. It is important to note that the experimental conditions, such as cell lines and incubation times, may vary between studies. The KG-1 cell line and its subline KG-1a are used as a point of comparison where data is available.
Table 1: Cell Viability (IC50 Values)
| Agent | Cell Line | Incubation Time | IC50 | Citation(s) |
| This compound | KG-1 | 72 hours | 156 µM | [7] |
| Cytarabine | KG-1a | 96 hours | > 10 µM | [13] |
| Cytarabine | THP-1 | 72 hours | 4.4 µM | [1] |
| Cytarabine | HL-60 | 72 hours | Not specified | [10] |
| Daunorubicin | KG-1 | 48 hours | ~1 µM | [6] |
| Daunorubicin | KG-1a | 48 hours | Insensitive | [16] |
| Daunorubicin | THP-1 | 72 hours | 0.024 µM | [1] |
| Daunorubicin | HL-60 | Not specified | Not specified | [17] |
Table 2: Apoptosis Induction
| Agent | Cell Line | Concentration | Time | Apoptotic Cells (%) | Citation(s) |
| Cytarabine | KG-1a | 10 µM | 48 hours | ~8% | [13] |
| Cytarabine | U937 | 0.5 µM | 24 hours | ~35% | [3] |
| Daunorubicin | KG-1a | 40 µM | 24 hours | 23.5 ± 8.8% | [16] |
| Daunorubicin | U937 | 0.2 µM | 24 hours | ~40% | [3] |
Note: Apoptosis data for this compound in KG-1 cells is not yet available in the public domain.
Table 3: Cell Cycle Analysis
| Agent | Cell Line | Concentration | Time | Effect | Citation(s) |
| Cytarabine | THP-1 | 100 nM | 72 hours | S-phase arrest | [18] |
| Cytarabine | U937 | 100 nM | 72 hours | S-phase arrest | [14] |
| Daunorubicin | KG-1a | Not specified | Not specified | G2/M arrest | [8] |
| Daunorubicin | CCRF-CEM | 10 µM | 4-24 hours | G2/M arrest | [19] |
Note: Cell cycle analysis data for this compound in KG-1 cells is not yet available in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed AML cells (e.g., KG-1) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (this compound, cytarabine, or daunorubicin) and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed AML cells in a 6-well plate and treat with the test compounds for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Treat AML cells with the test compounds for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Signaling Pathways
The distinct mechanisms of action of this compound and standard chemotherapy agents result in the activation of different downstream signaling pathways.
This compound: Inhibition of CD36 by this compound disrupts fatty acid uptake, leading to a reduction in fatty acid oxidation (FAO) in the mitochondria. This impairs cellular energy production and can induce pathways leading to cell cycle arrest and apoptosis, although the precise downstream effectors are still under investigation.
Cytarabine: The incorporation of ara-CTP into DNA and inhibition of DNA polymerase triggers a DNA damage response (DDR). This activates checkpoint kinases such as CHK1, leading to cell cycle arrest, primarily in the S-phase, to allow for DNA repair. If the damage is too extensive, it can lead to the activation of apoptotic pathways.
Daunorubicin: Inhibition of topoisomerase II by daunorubicin leads to the formation of DNA double-strand breaks. This activates the ATM/ATR signaling pathways, leading to the phosphorylation of H2A.X (γH2AX) and activation of p53, which can induce cell cycle arrest (typically at the G2/M checkpoint) and apoptosis.
Conclusion
This compound represents a novel therapeutic strategy for AML by targeting a key metabolic vulnerability, the dependence on fatty acid oxidation. This approach is fundamentally different from the DNA-damaging mechanisms of standard chemotherapy agents like cytarabine and daunorubicin. Preclinical data indicates that this compound can effectively reduce the viability of AML cells.
However, direct comparative studies with standard-of-care agents are limited. The available data suggests that while this compound shows promise, its potency in vitro, as indicated by its IC50 value, may be lower than that of cytarabine and daunorubicin in some AML cell lines. Further research is needed to fully elucidate the efficacy of this compound, both as a monotherapy and in combination with existing agents, and to identify the patient populations most likely to benefit from this targeted metabolic inhibitor. The distinct mechanism of action of this compound offers the potential for synergistic combinations with conventional chemotherapy and could provide a valuable new therapeutic option for AML, particularly in the context of chemotherapy resistance.
References
- 1. Toward Predicting Acute Myeloid Leukemia Patient Response to 7 + 3 Induction Chemotherapy via Diagnostic Microdosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of acute myeloid leukaemia cells from apoptosis induced by front-line chemotherapeutics is mediated by haem oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological p38 MAPK inhibitor SB203580 enhances AML stem cell line KG1a chemosensitivity to daunorubicin by promoting late apoptosis, cell growth arrest in S-phase, and miR-328-3p upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dendrogenin A Synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo [mdpi.com]
- 13. escholarship.org [escholarship.org]
- 14. Bone marrow stromal cells reduce low-dose cytarabine-induced differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Curcumin reduces expression of Bcl-2, leading to apoptosis in daunorubicin-insensitive CD34+ acute myeloid leukemia cell lines and primary sorted CD34+ acute myeloid leukemia cells | springermedizin.de [springermedizin.de]
- 17. Drastic effect of cell density on the cytotoxicity of daunorubicin and cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytarabine-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of SMS121's impact on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data available on SMS121, a novel small molecule inhibitor of the fatty acid translocase CD36. The focus is on its impact on various cancer cell lines, with a comparative perspective on other CD36 inhibitors where data for this compound is not yet available.
Executive Summary
This compound has demonstrated notable efficacy in Acute Myeloid Leukemia (AML) cell lines by inhibiting fatty acid uptake and reducing cell viability. However, current publicly available research primarily focuses on its effects on AML, limiting a direct comparative analysis across a broader spectrum of cancer types. This guide summarizes the existing data for this compound and provides a comparative context by including data on other CD36 inhibitors that have been evaluated in different cancer cell lines, including breast and colon cancer.
This compound: Mechanism of Action
This compound functions as an inhibitor of CD36, a transmembrane glycoprotein (B1211001) that facilitates the uptake of long-chain fatty acids into cells.[1][2] By blocking CD36, this compound disrupts a crucial metabolic pathway that cancer cells often exploit to fuel their rapid growth and proliferation.[2][3] The inhibition of fatty acid uptake ultimately leads to decreased viability of cancer cells that are dependent on this metabolic pathway.
Caption: Simplified signaling pathway of this compound's inhibitory action on the CD36 receptor.
Comparative Efficacy of this compound in AML Cell Lines
Current research has focused on the effects of this compound on two Acute Myeloid Leukemia (AML) cell lines: KG-1 and THP-1.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| KG-1 | Acute Myeloid Leukemia | IC50 (Lipid Uptake) | 164 µM | [3] |
| IC50 (Cell Viability, 72h) | 156 µM | [3] | ||
| % Cell Survival (150 µM, 96h) | 14.7% | [3] | ||
| THP-1 | Acute Myeloid Leukemia | % Cell Survival (150 µM, 96h) | 20.6% | [3] |
Note: A study has suggested that this compound exhibits similar efficacy (IC50 ~160 µM) in two cell lines with differing CD36 expression levels, indicating that its activity may not be solely dependent on the abundance of the CD36 receptor.[3][4]
Comparative Landscape: Other CD36 Inhibitors in Different Cancer Cell Lines
To provide a broader comparative context, this section summarizes the effects of other known CD36 inhibitors on various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line(s) | Observed Effect | Reference |
| Sulfo-N-succinimidyl oleate (B1233923) (SSO) | Hepatocellular Carcinoma | HepG2, Hep3B | Diminished EMT phenotype, reduced cell migration | |
| Colorectal Cancer | Primary CRC cells | Decreased cellular proliferation, increased apoptosis | ||
| JC63.1 | Prostate Cancer | Not specified | Impaired growth | |
| Compound 11 & 13 | HER2+ Breast Cancer | HCC1569, MDAMB361 | Decreased cell proliferation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol is a standard method for determining the number of viable cells in a suspension.
Principle: Live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take up the dye and appear blue.[5][6][7][8][9]
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare a single-cell suspension of the cancer cells to be tested.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).[5]
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Caption: Workflow for assessing cell viability using the Trypan Blue exclusion assay.
Lipid Uptake Assay (BODIPY-based)
This protocol measures the uptake of fatty acids into cells using a fluorescently labeled fatty acid analog.
Principle: BODIPY-conjugated fatty acids are fluorescent molecules that can be used to visualize and quantify fatty acid uptake by live cells. The intensity of the fluorescence is proportional to the amount of fatty acid taken up by the cells.[10][11][12][13][14]
Materials:
-
Cancer cell lines of interest
-
BODIPY-FL C12 (or other BODIPY-conjugated fatty acid)
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed the cancer cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis or plates with coverslips for microscopy).
-
Allow the cells to adhere and grow to the desired confluency.
-
Treat the cells with this compound or other inhibitors at various concentrations for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Add a working solution of BODIPY-FL C12 (typically 1-5 µM in serum-free medium) to the cells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Wash the cells with PBS to remove excess fluorescent probe.
-
For microscopy, fix the cells and mount the coverslips. For plate reader analysis, add PBS to the wells.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., ~488 nm excitation and ~515 nm emission for BODIPY-FL).
-
The reduction in fluorescence intensity in treated cells compared to control cells indicates the inhibition of fatty acid uptake.
References
- 1. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 9. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid droplet, uptake, and lipid ROS assays [bio-protocol.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. apexbt.com [apexbt.com]
- 14. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
Assessing the Specificity of SMS121 for CD36 Over Other Scavenger Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule SMS121 has been identified as an inhibitor of the scavenger receptor CD36, playing a crucial role in fatty acid uptake and showing potential as a therapeutic agent in conditions like acute myeloid leukemia (AML).[1][2][3] A critical aspect of its preclinical evaluation is to determine its specificity for CD36 compared to other members of the scavenger receptor family, such as Scavenger Receptor Class A (SR-A), Scavenger Receptor Class B Type 1 (SR-B1), and Lectin-like Oxidized Low-Density Lipoprotein Receptor-1 (LOX-1). This guide provides a framework for assessing this specificity, including comparative binding data of known ligands, detailed experimental protocols, and relevant signaling pathway diagrams.
Quantitative Comparison of Ligand Binding Affinities
While direct comparative studies of this compound binding to a panel of scavenger receptors are not yet publicly available, we can establish a contextual comparison by examining the known binding affinities of this compound for CD36 alongside the affinities of other ligands for SR-A, SR-B1, and LOX-1. This provides a baseline for evaluating the potential selectivity of this compound.
| Receptor | Ligand | Binding Affinity (Kd) | Inhibition Concentration (IC50) |
| CD36 | This compound | ~5-6 µM | ~160 µM (for fatty acid uptake inhibition in AML cells) |
| SR-A | Acetylated Low-Density Lipoprotein (AcLDL) | High affinity (specific Kd for small molecules not readily available) | - |
| SR-B1 | High-Density Lipoprotein (HDL) | High affinity | - |
| LOX-1 | Oxidized Low-Density Lipoprotein (OxLDL) | 1.7 x 10-8 M | - |
Note: The provided data for SR-A and SR-B1 are for their endogenous macromolecular ligands and may not be directly comparable to the binding of a small molecule like this compound. Further experimental validation is essential.
Experimental Protocols for Specificity Assessment
To definitively determine the specificity of this compound, a series of binding and functional assays should be performed. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Direct Binding Affinity
This technique allows for the real-time, label-free detection of binding between a ligand (this compound) and a receptor (scavenger receptors).
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for CD36, SR-A, SR-B1, and LOX-1.
Methodology:
-
Protein Immobilization:
-
Recombinantly express and purify the extracellular domains of human CD36, SR-A, SR-B1, and LOX-1.
-
Immobilize each receptor onto a separate flow cell of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. An underivatized flow cell should be used as a reference.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a dilution series in the running buffer (e.g., HBS-EP+). The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
-
Binding Analysis:
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the change in the response units (RU) to measure the association and dissociation of this compound from each receptor.
-
Regenerate the sensor surface between each injection using a suitable regeneration buffer to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Competitive Binding Assay
This assay measures the ability of this compound to compete with a known, labeled ligand for binding to the scavenger receptors.
Objective: To determine the inhibition constant (Ki) of this compound for each scavenger receptor.
Methodology:
-
Receptor and Labeled Ligand Preparation:
-
Prepare cell lysates or purified receptor preparations for CD36, SR-A, SR-B1, and LOX-1.
-
Select a known, high-affinity labeled ligand for each receptor (e.g., fluorescently labeled AcLDL for SR-A, fluorescently labeled HDL for SR-B1, and fluorescently labeled OxLDL for LOX-1).
-
-
Assay Setup:
-
In a multi-well plate, incubate a fixed concentration of the receptor and its corresponding labeled ligand.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include control wells with no competitor (100% binding) and with a high concentration of a known unlabeled ligand (0% binding).
-
-
Detection and Analysis:
-
After incubation to reach equilibrium, measure the amount of bound labeled ligand using an appropriate detection method (e.g., fluorescence polarization, scintillation counting if using a radiolabeled ligand).
-
Plot the percentage of bound labeled ligand against the concentration of this compound.
-
Fit the data to a competition binding equation to determine the IC50 value (the concentration of this compound that inhibits 50% of the labeled ligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Specificity Assessment
Caption: Workflow for assessing the binding specificity of this compound.
CD36 Signaling Pathway in the Context of Fatty Acid Uptake
Caption: Simplified CD36-mediated fatty acid uptake pathway and the inhibitory action of this compound.
By following these experimental guidelines and utilizing the provided contextual data, researchers can systematically evaluate the specificity of this compound for CD36, a crucial step in its development as a targeted therapeutic agent.
References
Evaluating the Synergistic Potential of SMS121 in Acute Myeloid Leukemia (AML) Therapy: A Proposed Framework
Currently, there are no published preclinical or clinical studies evaluating the synergistic effects of the novel CD36 inhibitor, SMS121, with other therapeutic agents for the treatment of Acute Myeloid Leukemia (AML). The initial research on this compound, a small molecule identified through receptor-based virtual screening, has primarily focused on its mechanism of action and its efficacy as a monotherapy in AML cell lines.[1][2][3] This guide will summarize the existing data on this compound and propose a comprehensive experimental framework to investigate its potential synergistic effects with established AML drugs. This document is intended to serve as a roadmap for researchers and drug development professionals interested in exploring the combinatorial therapeutic potential of this compound.
This compound as a Monotherapy: Current Understanding
This compound is a potent inhibitor of CD36, a transmembrane glycoprotein (B1211001) that functions as a fatty acid translocase.[4][5] In the context of AML, high expression of CD36 is associated with poorer patient survival, and the metabolism of very long-chain fatty acids is critical for AML cell survival.[1][3] this compound has been shown to impair fatty acid uptake by AML cells, leading to decreased cell viability and proliferation.[1][2][4]
Mechanism of Action of this compound
The primary mechanism of this compound involves the direct inhibition of the CD36 receptor, thereby blocking the uptake of fatty acids into AML cells. This disruption of fatty acid metabolism is believed to be the main driver of its anti-leukemic effects.
Proposed Framework for Evaluating Synergistic Effects
To assess the synergistic potential of this compound, a systematic approach involving combination studies with standard-of-care AML drugs is necessary. This proposed framework outlines the key experiments and methodologies.
Experimental Workflow
The following workflow is proposed for a comprehensive evaluation of the synergistic effects of this compound with a partner drug, for instance, the BCL-2 inhibitor Venetoclax, which is a standard therapy for AML.
Data Presentation: Hypothetical Synergy Data
The following tables present a template for summarizing the quantitative data from the proposed synergy experiments.
Table 1: IC50 Values of Single Agents in AML Cell Lines
| Cell Line | This compound IC50 (µM) | Venetoclax IC50 (nM) |
| MOLM-13 | Hypothetical Value | Hypothetical Value |
| MV4-11 | Hypothetical Value | Hypothetical Value |
| OCI-AML3 | Hypothetical Value | Hypothetical Value |
Table 2: Combination Index (CI) Values for this compound and Venetoclax Combination
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
| Cell Line | Drug Ratio (this compound:Venetoclax) | Fa = 0.5 (CI) | Fa = 0.75 (CI) | Fa = 0.9 (CI) |
| MOLM-13 | e.g., 1000:1 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| MV4-11 | e.g., 1000:1 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| OCI-AML3 | e.g., 1000:1 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Table 3: Apoptosis Induction by this compound and Venetoclax Combination (48h)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | Control (DMSO) | Hypothetical Value |
| This compound (IC50) | Hypothetical Value | |
| Venetoclax (IC50) | Hypothetical Value | |
| Combination | Hypothetical Value | |
| MV4-11 | Control (DMSO) | Hypothetical Value |
| This compound (IC50) | Hypothetical Value | |
| Venetoclax (IC50) | Hypothetical Value | |
| Combination | Hypothetical Value |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Reagents
AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. This compound would be dissolved in DMSO to create a stock solution. Venetoclax would be similarly prepared.
Cell Viability Assay (CTG)
-
Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, treat the cells with a range of concentrations of this compound, Venetoclax, or the combination at a constant ratio.
-
Incubate the plates for 72 hours.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.
Synergy Analysis
The synergistic interaction between this compound and Venetoclax would be quantified using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 0.9 is indicative of a synergistic effect. This analysis would be performed using software such as CompuSyn.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed AML cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat cells with this compound, Venetoclax, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While current research establishes this compound as a promising novel agent in AML through its unique mechanism of inhibiting fatty acid uptake, its potential in combination therapies remains unexplored. The experimental framework proposed in this guide provides a clear and detailed path for investigating the synergistic effects of this compound with standard AML drugs. Such studies are crucial to unlocking the full therapeutic potential of this compound and could lead to the development of more effective treatment strategies for AML patients.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A head-to-head comparison of SMS121 and JC63CD36 as CD36 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two distinct inhibitors of the cluster of differentiation 36 (CD36) receptor: the small molecule SMS121 and the monoclonal antibody JC63.1. This document is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs by presenting a detailed analysis of their mechanisms of action, inhibitory activities, and the experimental protocols for their evaluation.
Introduction to CD36 and its Inhibition
Cluster of differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein (B1211001) that acts as a scavenger receptor for a variety of ligands, including long-chain fatty acids (LCFAs), oxidized low-density lipoprotein (oxLDL), thrombospondin-1, and apoptotic cells.[1][2] Its role in lipid metabolism and signaling makes it a critical player in numerous physiological and pathological processes such as fatty acid uptake, immune responses, angiogenesis, and atherosclerosis.[1][2] The inhibition of CD36 is a promising therapeutic strategy for a range of diseases, including metabolic disorders, cardiovascular diseases, and cancer.[3][4] This guide focuses on two distinct modalities of CD36 inhibition: a small molecule inhibitor, this compound, and a monoclonal antibody, JC63.1.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and JC63.1 to facilitate a direct comparison of their biochemical and cellular activities.
| Parameter | This compound | JC63.1 | Reference |
| Inhibitor Type | Small Molecule | Monoclonal Antibody (Isotype: IgA) | [1][5] |
| Molecular Weight | 355.38 g/mol | ~160 kDa (estimated for monomeric mouse IgA) | [5] |
| Binding Affinity (Kd) | ~5 µM | Not explicitly reported | [5] |
Table 1: Biochemical and Physical Properties of this compound and JC63.1
| Assay | This compound | JC63.1 | Reference |
| Fatty Acid Uptake Inhibition (IC50) | 164 µM (in KG-1 cells) | Dose-dependent inhibition observed, specific IC50 not reported. Effective at µg/mL concentrations. | [5] |
| Cell Viability (IC50) | 156 µM (in KG-1 cells, 72h incubation) | Effect on cell viability is context-dependent and often studied in the context of cancer cell proliferation and metastasis. Direct IC50 for cytotoxicity is not a primary reported metric. | [3][5] |
| oxLDL Uptake Inhibition | Not explicitly reported | Effectively blocks oxLDL uptake in cellular models. | [6][7] |
Table 2: In Vitro Inhibitory Activities of this compound and JC63.1
Mechanism of Action
This compound is a small molecule inhibitor identified through receptor-based virtual screening.[8] It directly targets the CD36 receptor, thereby impairing the uptake of fatty acids into cells.[8] This leads to decreased cell viability, particularly in cells that are highly dependent on fatty acid metabolism, such as certain types of cancer cells.[5]
JC63.1 is a mouse monoclonal antibody that specifically binds to the extracellular domain of CD36.[1] Its primary mechanism of action is the steric hindrance of ligand binding, thereby blocking the uptake of both fatty acids and oxidized LDL.[6] JC63.1 has been shown to have anti-metastatic effects in in vivo cancer models, suggesting it may also interfere with CD36-mediated signaling pathways that promote cell migration and invasion.[3]
Experimental Protocols
Fatty Acid Uptake Inhibition Assay
Objective: To quantify the inhibition of CD36-mediated fatty acid uptake by this compound or JC63.1.
Materials:
-
Cells expressing CD36 (e.g., KG-1, THP-1, HepG2)
-
Culture medium (e.g., RPMI 1640) without fetal bovine serum (FBS)
-
Fluorescent fatty acid analog (e.g., C1-BODIPY 500/510-C12)
-
This compound or JC63.1
-
Phosphate-buffered saline (PBS)
-
DAPI for nuclear staining
-
Confocal microscope or flow cytometer
Protocol for this compound:
-
Seed CD36-expressing cells (e.g., 150,000 cells/well in a 24-well plate) and starve them in serum-free RPMI 1640 for 21-24 hours.[8]
-
Prepare a dilution series of this compound in serum-free medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).[8]
-
Add the this compound dilutions to the cells and incubate for 50 minutes at 37°C.[8]
-
Add the fluorescent fatty acid analog (e.g., C1-BODIPY 500/510-C12 at 1 µg/mL) to each well and incubate for an additional 10 minutes at 37°C.[8]
-
Wash the cells with PBS containing 2% FBS.[8]
-
Fix the cells and stain with DAPI.[8]
-
Image the cells using a confocal microscope and quantify the fluorescence intensity of the fatty acid analog per cell.[8]
-
Alternatively, analyze the cells by flow cytometry to quantify the mean fluorescence intensity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Protocol for JC63.1:
-
Follow the same initial steps for cell seeding and starvation as for this compound.
-
Pre-incubate the cells with varying concentrations of JC63.1 (e.g., in µg/mL) for a specified period (e.g., 1-24 hours) at 37°C.
-
Add the fluorescent fatty acid analog and incubate as described above.
-
Wash, fix (optional for flow cytometry), and analyze the cells by microscopy or flow cytometry to determine the extent of fatty acid uptake inhibition.
Cell Viability Assay
Objective: To determine the effect of this compound or JC63.1 on the viability of CD36-expressing cells.
Materials:
-
CD36-expressing cells (e.g., KG-1)
-
Complete culture medium
-
This compound or JC63.1
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay (ATP-based), MTT, or XTT)
-
Luminometer or spectrophotometer
Protocol for this compound:
-
Seed cells in a 96-well plate (e.g., 25,000 cells/well in 50 µL of complete medium).[8]
-
Prepare a dilution series of this compound in the culture medium.
-
Add the this compound dilutions to the cells and incubate for a specified period (e.g., 72 hours) at 37°C.[5]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Protocol for JC63.1:
-
Follow a similar procedure for cell seeding and treatment with JC63.1 at various concentrations.
-
Incubate for the desired duration.
-
Perform a cell viability assay as described above. Note that the effect of an antibody on cell viability may be more complex and could involve longer incubation times or co-culture systems to observe significant effects.
Signaling Pathways and Experimental Workflows
CD36 Signaling Pathway
CD36 activation by ligands such as fatty acids or oxLDL initiates a complex signaling cascade. This involves the recruitment of Src family kinases (e.g., Fyn, Lyn) to the intracellular domains of CD36, leading to the activation of downstream pathways including the MAPK/JNK cascade and the Vav family of guanine (B1146940) nucleotide exchange factors.[9] These signaling events can influence a variety of cellular processes, including inflammation, cell migration, and apoptosis.
Caption: CD36 signaling cascade upon ligand binding.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for the head-to-head comparison of CD36 inhibitors.
Caption: Workflow for comparing CD36 inhibitors.
Conclusion
Both this compound and JC63.1 are effective inhibitors of CD36 function, but they operate through different modalities and are suited for different experimental applications.
-
This compound , as a small molecule, offers the advantages of cell permeability and ease of use in a wide range of in vitro assays. Its defined IC50 values for fatty acid uptake and cell viability provide clear quantitative benchmarks for its activity. It is an excellent tool for studies focused on the metabolic consequences of CD36 inhibition.
-
JC63.1 , as a monoclonal antibody, provides high specificity for the extracellular domain of CD36. It is particularly valuable for studies aiming to block ligand-receptor interactions at the cell surface and for in vivo experiments where antibody-based therapies are being modeled. Its demonstrated efficacy in blocking both fatty acid and oxLDL uptake, as well as its anti-metastatic properties, make it a versatile tool for cancer and cardiovascular research.
The choice between this compound and JC63.1 will ultimately depend on the specific research question, the experimental system, and the desired mode of CD36 inhibition. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. caymanchem.com [caymanchem.com]
- 2. (ab23680) Anti-CD36 antibody [JC63.1] - Abcam - CiteAb [citeab.com]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery and in vitro characterization of a human anti-CD36 scFv [frontiersin.org]
- 7. OxLDL or TLR2-induced cytokine response is enhanced by oxLDL-independent novel domain on mouse CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SMS121: A Comprehensive Guide for Laboratory Professionals
Key Characteristics of SMS121
A summary of the pertinent quantitative data for this compound is provided below to inform safe handling and disposal practices.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₅ | Selleck Chemicals |
| Molecular Weight | 355.39 g/mol | Selleck Chemicals |
| Appearance | Solid Powder | ProbeChem |
| Solubility | Soluble in DMSO (10 mM) | ProbeChem |
| Insoluble in Water and Ethanol | Selleck Chemicals |
Core Principles of Chemical Waste Disposal
The disposal of this compound, like any laboratory chemical, should adhere to the fundamental principles of hazardous waste management. All chemical waste must be collected and disposed of through an institution's designated hazardous waste program.[1] Key tenets include:
-
Avoid Sewer Disposal: Hazardous chemicals should never be poured down the drain.[2][3]
-
No Evaporation: Chemical waste should not be left to evaporate in fume hoods or on benchtops.[1]
-
Proper Segregation: Incompatible chemical wastes must be stored separately to prevent dangerous reactions.[4]
-
Secure Containment: Waste containers must be appropriate for the chemical, in good condition, and kept securely closed except when adding waste.[4][5]
-
Clear Labeling: All waste containers must be accurately and clearly labeled with their contents.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from the laboratory setting.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be treated as solid chemical waste. It should be collected in a designated, compatible, and clearly labeled solid waste container. Do not mix with other solid wastes unless they are known to be compatible.
-
Liquid Waste (DMSO Solutions): Solutions of this compound in DMSO should be collected as a separate liquid waste stream. Dimethyl sulfoxide (B87167) (DMSO) can be disposed of with other organic solvents.[6] However, because DMSO can facilitate the absorption of other chemicals through the skin, it is crucial to handle it with appropriate personal protective equipment (PPE).[7][8] Collect the this compound/DMSO solution in a designated, leak-proof container suitable for organic solvent waste. This container should be clearly labeled "Hazardous Waste" and list all constituents (e.g., "this compound in DMSO").
-
Contaminated Labware: Disposable labware, such as pipette tips, centrifuge tubes, and gloves, that have come into contact with this compound should be collected in a designated solid waste container. If these items are grossly contaminated with liquid, they should be placed in a sealed bag before being put into the solid waste container to prevent leakage.
2. Containerization and Labeling:
-
Use containers that are chemically resistant and have secure, tight-fitting lids. For this compound/DMSO solutions, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name(s) of the contents (i.e., "this compound" and "Dimethyl Sulfoxide"), and the approximate concentrations and volumes. Follow your institution's specific labeling requirements.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[2][4] This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure that the storage area is well-ventilated and that incompatible waste streams are segregated.
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often not to exceed one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4]
Experimental Protocols Cited
While no experimental protocols for the disposal of this compound were found, the general procedures outlined above are based on standard laboratory chemical waste management guidelines from various institutions and safety organizations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
